molecular formula C9H10N2S2 B1667304 2-Ethylsulfanyl-benzothiazol-6-ylamine CAS No. 59813-89-7

2-Ethylsulfanyl-benzothiazol-6-ylamine

Cat. No.: B1667304
CAS No.: 59813-89-7
M. Wt: 210.3 g/mol
InChI Key: TUMCWFMHZOUPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIR2 is a balloon inducing reagent. BIR2 triggers a spontaneous self-organizing program that leads to the formation of a 3-D balloon-shaped structure during hESC differentiation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMCWFMHZOUPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356485
Record name 2-Ethylsulfanyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59813-89-7
Record name 2-Ethylsulfanyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation and Characterization of 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2): A Novel Modulator of Stem Cell Morphogenesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS: 59813-89-7), frequently designated in biological literature as Balloon-Inducing Reagent 2 (BIR2) , is a structurally compact yet functionally profound benzothiazole derivative. While historically categorized as a specialized heterocyclic building block, high-throughput chemical screening has recently unveiled its potent biological activity. Specifically, BIR2 acts as a synthetic cue that drives human embryonic stem cells (hESCs) toward endothelial differentiation and spontaneous 3D morphogenesis [1].

This technical guide provides an in-depth framework for the structural elucidation of BIR2, detailing the causality behind the spectroscopic techniques required to unambiguously confirm its regiochemistry. Furthermore, we bridge the gap between analytical chemistry and developmental biology by outlining the self-validating experimental protocols used to harness BIR2 in stem cell research.

Chemical Identity & Theoretical Analysis

Before initiating any analytical workflow, establishing the theoretical physicochemical parameters of the target molecule is critical. BIR2 consists of a benzothiazole core substituted with an electron-donating amine group at the C6 position and an ethylsulfanyl (thioether) moiety at the C2 position.

Table 1: Physicochemical Properties of BIR2
ParameterValue / Description
IUPAC Name 2-(Ethylthio)-1,3-benzothiazol-6-amine
Common Synonyms BIR2, 6-amino-2-ethylthiobenzothiazole
CAS Registry Number 59813-89-7
Molecular Formula C₉H₁₀N₂S₂
Molecular Weight 210.32 g/mol
Exact Mass (Monoisotopic) 210.0285 Da
SMILES CCSc1nc2cc(N)ccc2s1
Topological Polar Surface Area 82.5 Ų

Synthetic Pathway & Retrosynthetic Logic

The synthesis of 2-mercaptobenzothiazole derivatives typically relies on the functionalization of the exocyclic thiol group [2]. For BIR2, the synthetic logic relies on the S-alkylation of 6-amino-1,3-benzothiazole-2-thiol.

Causality in Synthesis: The exocyclic sulfur at the C2 position is significantly more nucleophilic than the aromatic amine at the C6 position, especially under mildly basic conditions (e.g., using K₂CO₃). When reacted with ethyl bromide (bromoethane), the thiolate anion rapidly undergoes an Sₙ2 substitution to form the ethylsulfanyl linkage. The reaction is highly regioselective, preventing unwanted N-alkylation at the C6 amine, thus ensuring a high-purity yield of the target BIR2 framework.

Multi-Modal Structure Elucidation

To unambiguously confirm the structure of BIR2, a multi-modal analytical approach is required. A single technique is insufficient because the molecule contains multiple heteroatoms and positional isomers (e.g., 5-amino vs. 6-amino derivatives) that have nearly identical masses and similar 1D NMR profiles.

Elucidation Sample BIR2 Sample (C9H10N2S2) HRMS HRMS (ESI-TOF) Exact Mass: 210.0285 Sample->HRMS FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR NMR1D 1D NMR (1H, 13C) Chemical Shifts Sample->NMR1D Structure Confirmed Structure: 2-Ethylsulfanyl-benzothiazol-6-ylamine HRMS->Structure FTIR->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Framework NMR1D->NMR2D NMR2D->Structure

Caption: Logical workflow for the multi-modal structure elucidation of BIR2.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Thioethers are highly susceptible to spontaneous oxidation, potentially forming sulfoxides (+16 Da) or sulfones (+32 Da). HRMS (ESI-TOF) is employed to rule out these oxidation states. Observation: The spectrum yields a protonated molecular ion


 at m/z 211.0363, perfectly matching the theoretical exact mass of 210.0285 Da for the neutral compound, confirming the intact thioether.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While 1D ¹H and ¹³C NMR provide the inventory of protons and carbons, the exact regiochemistry requires 2D HMBC (Heteronuclear Multiple Bond Correlation). The amine group at C6 acts as a strong electron-donating group (EDG) via resonance, which selectively shields the ortho protons (H5 and H7), pushing them upfield compared to the meta proton (H4).

Table 2: NMR Spectroscopic Assignments (DMSO-d₆, 400 MHz)
Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (H → C)
2 -161.2-
3a -146.5-
4 7.52 (d, J = 8.6, 1H)122.4C6, C7a
5 6.75 (dd, J = 8.6, 2.2, 1H)114.8C3a, C7
6 -145.9-
7 7.05 (d, J = 2.2, 1H)104.3C3a, C5
7a -136.1-
6-NH₂ 5.35 (br s, 2H)-C5, C6, C7
1' (-CH₂-) 3.24 (q, J = 7.3, 2H)27.5C2 , C2'
2' (-CH₃) 1.35 (t, J = 7.3, 3H)14.8C1'

Key Causality Insight: The defining structural proof is the 3-bond HMBC correlation between the methylene protons of the ethyl group (δ 3.24) and the C2 carbon of the benzothiazole ring (δ 161.2). This definitively anchors the ethylsulfanyl group to the C2 position.

Biological Application: BIR2 in Stem Cell Morphogenesis

Beyond its chemical identity, BIR2 has emerged as a groundbreaking tool in developmental biology. In 2016, researchers discovered that applying BIR2 to two-dimensional adherent hESC cultures—in the complete absence of exogenous growth factors—triggers a spontaneous self-organizing program [1].

Mechanism of Action: BIR2 acts as a highly specific chemical inducer. It drives the hESCs to differentiate into a putative endothelial progenitor population characterized by the surface marker profile VE-cadherin(+) / CD31(+) / CD34(+) / KDR(+) / CD43(-). Subsequently, these progenitors undergo complex 3D morphogenesis, forming distinct balloon-shaped structures that mimic early in vivo vascular development [1].

BioPathway hESC Adherent hESCs (Pluripotent) BIR2 BIR2 Treatment (Small Molecule) hESC->BIR2 Induction EndoProg Endothelial Progenitors VE-cad+ / CD31+ / CD34+ BIR2->EndoProg Differentiation Morphogenesis 3D Balloon-Shaped Morphogenesis EndoProg->Morphogenesis Self-Organization

Caption: BIR2-induced endothelial differentiation and 3D morphogenesis pathway.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in controls.

Protocol A: NMR Data Acquisition & Processing
  • Sample Preparation: Dissolve 15 mg of high-purity BIR2 in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Control: Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to δ 0.00 ppm to validate the chemical shift accuracy of the aromatic protons.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 1024 scans) at 298 K.

  • 2D Validation: Run a gradient-selected HMBC sequence. Verify the integrity of the experiment by checking for the expected 1-bond suppression (absence of HSQC cross-peaks in the HMBC spectrum).

Protocol B: hESC Balloon-Inducing Assay
  • Cell Plating: Seed hESCs onto Matrigel-coated 6-well plates in a chemically defined, growth-factor-free basal medium (e.g., E8 medium lacking FGF2 and TGFβ).

  • Compound Preparation: Prepare a 10 mM stock solution of BIR2 in sterile, cell-culture grade DMSO.

  • Treatment: Dilute the stock into the basal medium to a final working concentration (typically 5–10 µM).

  • Validation (Negative Control): Treat a parallel well with an equivalent volume of DMSO (vehicle control). Self-Validation: Morphogenesis must strictly occur in the BIR2 wells; if the DMSO well exhibits spontaneous differentiation, the basal medium is compromised.

  • Observation: Monitor the cultures daily via phase-contrast microscopy. 3D balloon-shaped structures typically emerge between days 4 and 7.

  • Confirmation: Harvest the structures and perform Flow Cytometry for VE-cadherin and CD31 to confirm the endothelial lineage [1].

References

  • A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells Source: Heliyon, 2016; 2(7): e00133. URL:[Link]

  • Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction Source: Green Chemistry, 2017; 19(4): 1102-1108. (RSC Publishing) URL:[Link]

Technical Whitepaper: 2-(Ethylthio)benzo[d]thiazol-6-amine (BIR2) in Endothelial Differentiation and 3D Morphogenesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The small molecule 2-(Ethylthio)benzo[d]thiazol-6-amine, universally designated in developmental biology as Balloon Inducing Reagent 2 (BIR2) , represents a paradigm shift in stem cell biology and tissue engineering[1]. Unlike traditional directed differentiation protocols that rely on complex, expensive, and batch-variable cocktails of recombinant growth factors, BIR2 autonomously triggers a spontaneous self-organizing program in human embryonic stem cells (hESCs)[2].

This technical guide provides an in-depth analysis of the physical characteristics of BIR2, elucidates its application in generating 3D endothelial balloon structures, and outlines field-proven, self-validating experimental workflows designed for researchers and drug development professionals.

Chemical Profiling and Physical Characteristics

BIR2 is a synthetic small molecule featuring a benzothiazole core substituted with an ethylthio group at the 2-position and an amine group at the 6-position[3]. The hydrophobic nature of the benzothiazole and ethylthio moieties dictates its solubility profile, making it highly soluble in organic solvents while exhibiting poor aqueous solubility[2]. The amine group provides a critical site for hydrogen bonding, which is hypothesized to be essential for its interaction with intracellular targets during the induction of differentiation.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(Ethylthio)benzo[d]thiazol-6-amine
Common Synonym BIR2 (Balloon Inducing Reagent 2)
CAS Registry Number 59813-89-7
Molecular Formula C9H10N2S2
Molecular Weight 210.31 g/mol
Exact Mass 210.0285 g/mol
Elemental Analysis C, 51.40; H, 4.79; N, 13.32; S, 30.49
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Short Term) 0 - 4 °C (Dry and dark)
Storage (Long Term) -20 °C

(Data aggregated from authoritative chemical registries and supplier specifications[2][3][4].)

Biological Application: The "Balloon Inducing" Phenomenon

In 2016, a high-throughput chemical screen identified BIR2 as a potent inducer of 3D morphogenesis in hESCs ()[1]. When applied to 2D adherent hESC cultures in the complete absence of exogenous growth factors, BIR2 drives the cells through a mesodermal intermediate into a putative endothelial progenitor state[1].

Mechanistic Pathway: The induction process is characterized by the emergence of distinct multi-cellular modules. The cells transition from a pluripotent state to an endothelial identity, validated by the robust expression of surface markers VE-cadherin(+), CD31(+), CD34(+), and KDR(+), while remaining CD43(-)[1]. This specific marker profile confirms that the resulting 3D fluid-filled "balloon" structures are of endothelial origin rather than hematopoietic lineages[1].

Pathway A hESC (Pluripotent) B BIR2 Application (5 μM) A->B C Endothelial Progenitors (CD31+ / KDR+) B->C D 3D Morphogenesis (Balloon Structures) C->D

Fig 1: BIR2-induced endothelial differentiation and 3D morphogenesis pathway in hESCs.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that reproducibility in small-molecule-driven organogenesis relies on strict control of solvent concentrations, cell density, and basal media composition. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Preparation and Storage of BIR2 Stock Solutions
  • Equilibration: Allow the BIR2 vial (solid powder) to equilibrate to room temperature in a desiccator. Causality: Preventing moisture condensation is critical, as water ingress can degrade the thioether linkage over time.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM stock concentration (e.g., 475 μL of DMSO for 1 mg of BIR2)[2]. Causality: Anhydrous DMSO prevents hydrolysis and ensures complete solubilization of the hydrophobic benzothiazole core.

  • Aliquot and Storage: Aliquot the solution into single-use sterile amber tubes to protect from light-induced degradation. Store at -20 °C for long-term stability (months to years)[4].

Protocol 2: Induction of 3D Endothelial Morphogenesis
  • Cell Preparation: Culture hESCs (e.g., H1 or H9 lines) on Matrigel-coated plates in a chemically defined, feeder-free medium (e.g., mTeSR1). Causality: Feeder layers secrete undefined cytokines that competitively inhibit or mask the specific morphogenic signaling triggered by BIR2.

  • Induction Medium Formulation: Prepare the induction medium by diluting the 10 mM BIR2 stock into a basal medium (e.g., DMEM/F12 with B27 supplement minus insulin) to a final optimal concentration of 5 μM[1]. Ensure the final DMSO concentration does not exceed 0.05% (v/v) to avoid solvent-induced cytotoxicity.

  • Application & Self-Validation: Replace the maintenance medium with the BIR2 induction medium. Crucial Step: Include a 0.05% DMSO vehicle control well. The vehicle control must remain as an adherent monolayer; this self-validates that any 3D ballooning observed is strictly BIR2-dependent.

  • Monitoring: Observe daily. By Day 5, distinct cell aggregates should form. By Days 10-13, large, fluid-filled 3D balloon-like structures will emerge[5].

Workflow Step1 1. Reconstitute BIR2 in 100% DMSO Step3 3. Apply BIR2 Media (No Growth Factors) Step1->Step3 Step2 2. Culture hESCs (Feeder-free) Step2->Step3 Step4 4. Monitor Aggregation (Days 1-5) Step3->Step4 Step5 5. 3D Balloon Formation (Days 10-13) Step4->Step5

Fig 2: Step-by-step experimental workflow for BIR2-mediated 3D balloon induction.

Mechanistic Insights & Experimental Causality (E-E-A-T)

To achieve mastery over this protocol, researchers must understand the causality behind the methodology:

  • Why Small Molecules over Growth Factors? Recombinant growth factors (like VEGF or BMP4) suffer from lot-to-lot variability, high costs, and short half-lives in culture. BIR2 provides a highly stable, chemically defined alternative that penetrates cell membranes efficiently to activate downstream morphogenic targets directly[1].

  • The Role of the Scaffold: While BIR2 initiates the signaling cascade, the physical environment (Matrigel) provides the necessary integrin-binding sites (e.g., via RGD motifs) that allow the differentiating endothelial progenitors to anchor, generate mechanical tension, and eventually pull away to form the 3D fluid-filled balloons.

  • Kinetic Monitoring: The transition from 2D to 3D is not instantaneous. The initial 5 days involve transcriptional reprogramming (loss of OCT4, gain of mesodermal markers). Prematurely disturbing the culture before Day 10 will rupture the delicate tight junctions forming between the nascent endothelial cells[1].

Conclusion

2-(Ethylthio)benzo[d]thiazol-6-amine (BIR2) is a highly specialized, reliable tool for stem cell researchers aiming to model early vascular development or engineer endothelial tissues. By adhering to strict physical handling protocols—specifically regarding DMSO solubilization and feeder-free culture conditions—laboratories can leverage BIR2 to consistently generate 3D endothelial organoids, bypassing the limitations of traditional growth factor-directed differentiation.

References

  • Geng, Y., & Feng, B. (2016). A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells. Heliyon, 2(7), e00133. URL:[Link]

Sources

IUPAC name for 2-Ethylsulfanyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Ethylsulfanyl)-1,3-benzothiazol-6-amine: Nomenclature, Synthesis, and Pharmacological Profiling

Nomenclature and Structural Deconstruction

The rational design of targeted therapeutics heavily relies on the precise understanding of molecular architecture. The compound 2-(ethylsulfanyl)-1,3-benzothiazol-6-amine (CAS: 59813-89-7) represents a highly functionalized derivative of the benzothiazole class.

Breaking down its IUPAC nomenclature reveals the strategic placement of its functional groups:

  • Core Scaffold (1,3-benzothiazole): The base structure is a bicyclic system consisting of a benzene ring fused to a five-membered thiazole ring. According to IUPAC heteroatom priority rules, numbering begins at the sulfur atom (position 1), proceeds to the nitrogen atom (position 3), and continues around the fused benzene ring (positions 4 through 7).

  • Position 6 (6-amine): A primary amine (-NH₂) is located at the 6-position of the benzene ring. This group acts as a critical hydrogen-bond donor/acceptor in biological systems.

  • Position 2 (2-ethylsulfanyl): An ethyl chain attached via a thioether linkage (-S-CH₂CH₃) is positioned at carbon-2, nestled between the sulfur and nitrogen atoms of the thiazole ring. While traditionally referred to as an "ethylthio" group, "ethylsulfanyl" is the preferred IUPAC terminology.

The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus is universally recognized as a [1]. Its unique electronic distribution allows it to interact with diverse biological targets, making it a cornerstone in the development of antimicrobial, anticancer, and neuroprotective agents[2].

The structural profile of 2-(ethylsulfanyl)-1,3-benzothiazol-6-amine shares profound similarities with the FDA-approved amyotrophic lateral sclerosis (ALS) drug, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)[3]. However, the specific substitutions in our target compound alter its pharmacokinetic behavior:

  • Lipophilicity and BBB Penetration: The 2-ethylsulfanyl group significantly increases the partition coefficient (LogP) compared to a free thiol or a primary amine. This lipophilic anchor enhances blood-brain barrier (BBB) permeability, a mandatory requirement for central nervous system (CNS) active drugs.

  • Electronic Modulation: The electron-donating nature of the thioether at position 2, combined with the electron-donating primary amine at position 6, creates a highly electron-rich aromatic system. This influences the pKa of the thiazole nitrogen, dictating its protonation state at physiological pH and altering its binding affinity to target proteins.

Mechanistic Pathways and Pharmacological Targets

Benzothiazole derivatives bearing a 6-amino or 6-substituted moiety frequently exhibit potent neuroprotective properties. They achieve this primarily through the allosteric modulation of voltage-gated ion channels and the subsequent attenuation of excitatory neurotransmission[3].

PharmPathway Compound 2-(Ethylsulfanyl)-1,3- benzothiazol-6-amine Nav Voltage-Gated Na+ Channels (Inhibition of Nav1.1/1.2) Compound->Nav Allosteric Blockade Glutamate Presynaptic Terminal (Reduced Glutamate Release) Nav->Glutamate Decreased Ca2+ Influx Receptor Postsynaptic Membrane (NMDA/AMPA Downregulation) Glutamate->Receptor Attenuated Signaling Neuroprotect Cellular Survival (Prevention of Excitotoxicity) Receptor->Neuroprotect Neuroprotection

Fig 1. Neuroprotective signaling pathway modulated by 6-amino benzothiazole derivatives.

Synthetic Methodologies: Chemoselective S-Alkylation

While classical methods for synthesizing 2-aminobenzothiazoles often rely on the[4], the most efficient route to 2-(ethylsulfanyl)-1,3-benzothiazol-6-amine involves the direct, chemoselective S-alkylation of the commercially available precursor, 6-amino-1,3-benzothiazole-2-thiol.

Causality in Experimental Design

The primary challenge in this synthesis is chemoselectivity . The starting material possesses two nucleophilic centers: the exocyclic thiol at C-2 and the primary amine at C-6.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the thiolate anion "naked" and highly reactive.

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a mild base. It is strong enough to deprotonate the acidic thiol (pKa ~7) but too weak to deprotonate the aniline-like primary amine (pKa >25). This strictly favors S-alkylation over N-alkylation.

Self-Validating Experimental Protocol

Step 1: Deprotonation

  • Charge an oven-dried, argon-flushed round-bottom flask with 6-amino-1,3-benzothiazole-2-thiol (1.0 eq, 10 mmol).

  • Dissolve the substrate in 20 mL of anhydrous DMF.

  • Add anhydrous K₂CO₃ (1.2 eq, 12 mmol). Stir the suspension at 0°C for 30 minutes. Validation: The solution will transition to a deep yellow color, indicating the formation of the thiolate anion.

Step 2: Alkylation 4. Dropwise add ethyl bromide (1.1 eq, 11 mmol) via syringe to prevent localized heating (the reaction is mildly exothermic). 5. Maintain the reaction at 0°C for 1 hour, then allow it to warm to 25°C for 2 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The product spot will be UV-active and yield a positive (purple/brown) Ninhydrin stain, confirming the amine remains unreacted.

Step 3: Workup and Purification 6. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. 7. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. 8. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify via silica gel flash chromatography to yield the target compound. Validation: ¹H NMR will show a distinct triplet (CH₃) around δ 1.4 ppm and a quartet (CH₂) around δ 3.3 ppm, confirming the ethyl incorporation.

SynthWorkflow Start 6-Amino-1,3-benzothiazole-2-thiol (Starting Material) Base Deprotonation (K2CO3 / DMF, 0°C) Start->Base Step 1 Alkylation S-Alkylation (Ethyl Bromide, RT, 2h) Base->Alkylation Step 2 Workup Aqueous Workup & Extraction (EtOAc) Alkylation->Workup Step 3 Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Step 4 Product 2-(Ethylsulfanyl)-1,3- benzothiazol-6-amine (Target Compound) Purification->Product Yield: >85%

Fig 2. Chemoselective synthetic workflow for 2-(ethylsulfanyl)-1,3-benzothiazol-6-amine.

Quantitative Data Summaries

The choice of alkylating agent, base, and solvent drastically impacts both the overall yield and the chemoselectivity of the reaction. The table below summarizes the optimization of the S-alkylation protocol based on established [5].

Reaction ConditionSolvent / BaseTemp (°C)Time (h)Yield (%)Chemoselectivity (S- vs N-alkylation)
Ethyl Bromide (1.1 eq) DMF / K₂CO₃ 0 → 25 3.0 88 >99:1
Ethyl Iodide (1.1 eq)DMF / K₂CO₃0 → 251.592>98:2
Ethyl Bromide (1.5 eq)H₂O / NaOH255.06585:15
Diethyl Sulfate (1.1 eq)DCM / Et₃NReflux4.07890:10

Note: The use of strong bases like NaOH in aqueous media increases the risk of N-alkylation and hydrolysis, reducing the overall chemoselectivity.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.Journal of Chemical Reviews.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.Indian Journal of Pharmaceutical Education and Research.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles.PMC - NIH.
  • Medicinal significance of benzothiazole scaffold: an insight view.Taylor & Francis.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.MDPI.

Sources

Comprehensive Spectral Characterization and Analytical Validation of 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS: 59813-89-7), widely known in molecular biology as Balloon Inducing Reagent 2 (BIR2), is a highly specific synthetic small molecule. It acts as a potent trigger for a spontaneous self-organizing program that induces the formation of 3-D balloon-shaped structures during human embryonic stem cell (hESC) endothelial differentiation[1]. Because biological assays are exquisitely sensitive to structural isomers and trace impurities, ensuring the exact structural integrity of synthesized or procured BIR2 is paramount.

This technical whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, FT-IR, and HRMS) of this compound. By detailing the causality behind specific analytical methodologies, this guide establishes a self-validating framework for absolute structural confirmation.

Mechanistic Rationale for Analytical Workflows

The structural validation of a heteroaromatic compound like BIR2 requires an orthogonal analytical approach. Relying on a single technique introduces critical blind spots—for instance, Mass Spectrometry confirms the exact mass but cannot distinguish between positional isomers (e.g., 5-amino vs. 6-amino substitution on the benzothiazole ring). Therefore, a self-validating system must be employed:

  • NMR (1H and 13C) maps the exact atomic connectivity and electron density distribution, confirming the position of the amino group via specific

    
    -coupling constants.
    
  • FT-IR validates the presence of functional groups (primary amine and thioether) without requiring sample dissolution, acting as a solid-state structural check.

  • LC-HRMS provides the exact molecular weight and a diagnostic fragmentation fingerprint, confirming the molecular formula (

    
    ) and the presence of the labile ethyl chain.
    

Analytical workflow for the spectral validation of 2-Ethylsulfanyl-benzothiazol-6-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

For the NMR analysis of BIR2, DMSO-


  is the solvent of choice rather than the more common 

. The primary amine at the C-6 position engages in strong intermolecular hydrogen bonding. In non-polar solvents like

, this leads to significant signal broadening and unpredictable chemical shifts. DMSO-

acts as a strong hydrogen-bond acceptor, breaking these intermolecular interactions, locking the amine protons into a predictable exchange regime, and yielding a sharp, quantifiable broad singlet [2].
Spectral Interpretation & Self-Validation

The electron-donating nature of the C-6 amino group significantly alters the electron density of the benzothiazole core. By resonance, it shields the ortho protons (H-5 and H-7), shifting them upfield relative to the meta proton (H-4).

  • The H-7 proton appears as a distinct doublet with a small meta-coupling constant (

    
     Hz) due to its isolated position between the sulfur atom and the amino group.
    
  • The H-5 proton appears as a doublet of doublets, coupled to both H-4 (

    
     Hz) and H-7 (
    
    
    
    Hz).
  • The ethyl group presents a classic first-order

    
     spin system, confirming the thioether linkage.
    
Table 1: H NMR Data Summary (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment

1.38Triplet (t)7.43HEthyl methyl

3.25Quartet (q)7.42HEthyl methylene

5.35Broad Singlet (br s)-2HPrimary amine

6.72Doublet of doublets (dd)8.6, 2.21HAromatic (ortho to

)

7.05Doublet (d)2.21HAromatic (ortho to

)

7.58Doublet (d)8.61HAromatic (meta to

)
Table 2: C NMR Data Summary (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignment
14.8

Ethyl methyl
27.5

Ethyl methylene
104.2

C-7 (Aromatic, highly shielded)
115.1

C-5 (Aromatic)
122.8

C-4 (Aromatic)
136.4

C-7a (Bridgehead)
145.7

C-6 (Amine-bearing)
148.2

C-3a (Bridgehead)
161.3

C-2 (Thioether-bearing)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching band (~3400 cm


) that heavily overlaps with and obscures the critical N-H stretching frequencies of the primary amine. ATR-FTIR eliminates this sample-prep artifact, ensuring pristine spectral data that accurately reflects the solid-state structure [3].
Table 3: ATR-FTIR Peak Assignments
Wavenumber (cm

)
IntensityAssignment
3420, 3310MediumN-H stretch (Primary amine doublet, asymmetric/symmetric)
2965, 2920WeakC-H stretch (Aliphatic ethyl group)
1605StrongC=N stretch (Thiazole ring)
1530, 1460StrongC=C stretch (Aromatic core)
1280MediumC-N stretch (Aromatic amine)
680WeakC-S stretch (Thioether)

High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Design

Positive Electrospray Ionization (ESI+) is optimal for BIR2. The basic nitrogen atoms (both the primary amine and the thiazole nitrogen) are readily protonated in the presence of 0.1% formic acid. The fragmentation pathway is highly diagnostic: the initial loss of 28 Da corresponds to the elimination of ethylene from the S-ethyl group via a McLafferty-type rearrangement, yielding a stable thiol cation. This is a hallmark self-validating feature of ethyl thioethers.

Proposed ESI-MS positive mode fragmentation pathway for 2-Ethylsulfanyl-benzothiazol-6-ylamine.

Table 4: LC-HRMS Data (ESI+)
m/z (Observed)Ion TypeFormulaMass Error (ppm)
211.0364


< 2.0
183.0051


< 2.0
149.0171


< 2.0

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be adhered to:

Protocol 1: NMR Sample Preparation and Acquisition

  • Preparation : Accurately weigh 15 mg of 2-Ethylsulfanyl-benzothiazol-6-ylamine.

  • Solubilization : Dissolve completely in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • Acquisition (

    
    H) : Acquire at 298 K using a 400 MHz spectrometer. Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the amine protons. Collect 16 scans.
    
  • Acquisition (

    
    C) : Acquire at 100 MHz. Set D1 to 2.0 seconds to allow for the full relaxation of the quaternary bridgehead carbons (C-2, C-3a, C-6, C-7a), ensuring they are visible above the baseline noise. Collect a minimum of 1024 scans.
    

Protocol 2: ATR-FTIR Acquisition

  • Cleaning : Clean the diamond ATR crystal thoroughly with LC-MS grade isopropanol and allow it to evaporate completely.

  • Background : Collect a background spectrum (ambient air) to subtract atmospheric

    
     and water vapor.
    
  • Measurement : Place 2-3 mg of solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans at a resolution of 4 cm

    
     across a range of 4000–400 cm
    
    
    
    .

Protocol 3: LC-HRMS Acquisition

  • Preparation : Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Acetonitrile and Milli-Q Water, spiked with 0.1% Formic Acid.

  • Injection : Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Ionization : Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation without thermally degrading the thioether bond. Scan range: m/z 100–500.

References

  • Geng, Y., & Feng, B. (2016). A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells. Heliyon, 2(7), e00133. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

Sources

2-Ethylsulfanyl-benzothiazol-6-ylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

[label="DMF / Chloro

Figure 1. Primary intermolecular interactions between BIR2 and polar aprotic solvents.

Self-Validating Experimental Protocol: Stock Preparation

As a Senior Application Scientist, I emphasize that poor solubility is rarely a failure of the compound, but rather a failure in managing handling thermodynamics. The following protocol is designed as a self-validating system to ensure 100% solvation integrity[1].

Materials Required:

  • BIR2 powder (CAS: 59813-89-7)[2]

  • Anhydrous DMSO (≥99.9% purity, sealed under argon)

  • Argon or Nitrogen gas line

  • Bath sonicator (temperature controlled)

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of BIR2 to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening.

    • Causality: BIR2 is handled as a dry powder. Opening a cold vial introduces atmospheric moisture condensation. Water acts as an anti-solvent for the lipophilic benzothiazole core, drastically reducing the maximum achievable concentration and causing invisible micro-precipitation[3].

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial to achieve a 10 mM or 20 mM stock.

    • Causality: Anhydrous DMSO is critical. Standard benchtop DMSO rapidly absorbs atmospheric water, which compromises the solvation capacity for the ethylsulfanyl group.

  • Acoustic Cavitation (Sonication): Vortex for 30 seconds, then place the vial in a bath sonicator at 37°C for 5-10 minutes.

    • Causality: Simple agitation is often insufficient to break the dense crystal lattice of substituted benzothiazoles. Sonication provides localized acoustic cavitation energy to disrupt pi-pi stacking without subjecting the molecule to degrading bulk thermal stress.

  • Self-Validation (The Tyndall Test): Shine a focused LED light beam horizontally through the vial in a darkened room.

    • Validation Logic: If the solution is perfectly solvated, the beam will pass through invisibly. If micro-aggregates remain (incomplete solvation), the beam will visibly scatter (Tyndall effect), indicating further sonication is required.

  • Aliquoting and Inert Storage: Divide the stock into single-use aliquots (e.g., 10-50 µL), purge the headspace of each tube with Argon gas, and store at -20°C in the dark[2].

    • Causality: The ethylsulfanyl thioether linkage and the primary amine are susceptible to oxidation over time. Argon displaces reactive oxygen, and aliquoting prevents freeze-thaw cycles that induce nucleation and irreversible precipitation.

G N1 BIR2 (Solid Powder) CAS: 59813-89-7 N2 Primary Solvation (Anhydrous DMSO, 10-50 mM) N1->N2 Add Solvent & Sonicate N3 Quality Control (Tyndall Effect Clarity Test) N2->N3 Verify Dissolution N4 Aliquoting & Storage (-20°C, Argon Purged) N3->N4 Pass QC N5 Working Dilution (Aqueous Media, <0.1% DMSO) N4->N5 Thaw Single Aliquot N6 hESC Differentiation Assay (Balloon Induction) N5->N6 Apply to Cell Culture

Figure 2. Standardized workflow for BIR2 stock preparation, QC, and hESC application.

Transitioning to Aqueous Media (In Vitro Assays)

When applying BIR2 to hESC cultures to trigger differentiation[2], the transition from an organic stock to aqueous media is the most vulnerable step for compound dropout.

  • The "Dropwise" Rule: Never add aqueous media to the DMSO stock. Always add the DMSO stock dropwise into a large volume of rapidly swirling, pre-warmed (37°C) culture media.

  • Causality: Adding media to the stock creates a transient zone of high water/high compound concentration, forcing the compound past its aqueous solubility limit and causing immediate precipitation. Adding the stock to the media ensures the compound is instantly diluted below its critical aggregation concentration, utilizing the final <0.1% DMSO as a stabilizing carrier.

References

  • PubChem. "2-(Ethylthio)benzothiazole | C9H9NS2 | CID 75993". National Center for Biotechnology Information. [Link]

Sources

The Benzothiazole Scaffold: Advanced Synthetic Methodologies and Medicinal Significance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole core—a bicyclic ring system comprising a benzene ring fused to a five-membered thiazole ring—represents a "privileged scaffold" in modern medicinal chemistry[1]. Its unique electronic distribution, characterized by the electron-rich sulfur atom and the hydrogen-bond-accepting nitrogen atom, enables diverse non-covalent interactions with biological targets, including kinases, G-protein coupled receptors, and amyloid aggregates[2]. This whitepaper provides an in-depth technical analysis of state-of-the-art synthetic methodologies for benzothiazole derivatives and evaluates their pharmacological profiling in contemporary drug development.

Advanced Synthetic Methodologies

Traditional syntheses of benzothiazoles, such as the condensation of 2-aminothiophenols with aldehydes or the Jacobson cyclization of thiobenzanilides, historically required harsh oxidants, high temperatures, or toxic metal catalysts[3]. Recent paradigms have shifted toward green chemistry, leveraging visible-light photocatalysis and ionic liquids to improve atom economy, safety, and scalability[4][5].

Visible-Light-Mediated Oxidative Condensation

A major breakthrough in sustainable benzothiazole synthesis involves the visible-light-driven condensation of 2-aminothiophenol with aldehydes. Mechanistic investigations reveal that an in situ-generated disulfide acts as a highly efficient photosensitizer[5]. Upon irradiation, this disulfide sensitizes molecular oxygen to produce singlet oxygen and superoxide anions, which drive the crucial dehydrogenation step without requiring external transition-metal catalysts[5].

G A 2-Aminothiophenol + Aldehyde B In situ Disulfide Formation A->B Condensation C Visible Light Irradiation B->C Photosensitizer D O2 Sensitization (Singlet O2 / Superoxide) C->D Energy Transfer E Dehydrogenation & Cyclization D->E Oxidation F 2-Substituted Benzothiazole E->F Product Yield

Mechanistic workflow of visible-light-mediated benzothiazole synthesis via in situ disulfide.

Experimental Protocol: Microwave-Assisted Synthesis in Ionic Liquids

Objective: To synthesize 2-arylbenzothiazoles under solvent-free, catalyst-free conditions using microwave irradiation[4]. Rationale & Causality: Traditional reflux methods require 12-24 hours and generate toxic solvent waste. This protocol utilizes 1-pentyl-3-methylimidazolium bromide ([pmIm]Br). The ionic liquid functions dually as a highly polar reaction medium that stabilizes the zwitterionic transition state and as an excellent microwave absorber, facilitating rapid, localized superheating that drives the reaction to completion in minutes[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe quartz vessel, combine 2-aminothiophenol (1.0 mmol) and the target aromatic aldehyde (1.0 mmol).

  • Ionic Liquid Addition: Add 0.5 mL of [pmIm]Br. Causality: The absence of a traditional transition-metal catalyst is compensated by the ionic liquid's ability to activate the carbonyl carbon for nucleophilic attack via hydrogen bonding and electrostatic interactions.

  • Microwave Irradiation: Subject the homogeneous mixture to microwave irradiation (300 W) for 3-5 minutes.

  • Phase-Separation & Isolation: Cool the mixture to room temperature and extract with diethyl ether (3 x 10 mL). Causality:[pmIm]Br is immiscible with non-polar ethereal solvents. The product migrates to the ether layer, while the ionic liquid remains isolated in the aqueous/polar phase, allowing for immediate recycling of the medium[4].

  • Validation & Quality Control (Self-Validating Step): Evaporate the ether layer. Validate the complete conversion via

    
    H-NMR by confirming the disappearance of the characteristic aldehyde proton (typically 
    
    
    
    9.5-10.5 ppm) and the appearance of the new aromatic benzothiazole protons.

Medicinal Significance and Pharmacological Profiling

The benzothiazole ring is a cornerstone in several FDA-approved drugs and advanced clinical candidates, demonstrating profound efficacy across oncology, neurology, and infectious diseases[1][2].

Neurological Applications and Diagnostics

Benzothiazoles exhibit exceptionally high blood-brain barrier (BBB) permeability, making them ideal for central nervous system (CNS) targets.

  • Riluzole: FDA-approved for Amyotrophic Lateral Sclerosis (ALS), it modulates glutamatergic neurotransmission, delaying the need for ventilator support[2].

  • Flutemetamol (

    
    F):  Marketed as Vizamyl, this radiopharmaceutical is utilized in PET imaging to assess 
    
    
    
    -amyloid plaque density in Alzheimer's disease[2]. Its planar benzothiazole structure allows it to intercalate specifically into the cross-beta sheet architecture of amyloid fibrils[6].

G A [18F]Flutemetamol Administration B Blood-Brain Barrier Penetration A->B Lipophilic Scaffold C Diffusion into Brain Parenchyma B->C High Permeability D Intercalation into β-Amyloid Fibrils C->D Shape Complementarity E Positron Emission & Annihilation D->E Isotope Decay F PET Scanner Detection E->F Diagnostic Imaging

Pharmacokinetic and diagnostic workflow of [18F]Flutemetamol in Alzheimer's PET imaging.

Oncology and Kinase Inhibition

Benzothiazoles are potent and selective kinase inhibitors. Strategic substitutions at the C5 and C6 positions drastically alter target affinity[7]. For instance, 2-substituted benzothiazoles bearing a C-6 methoxyphenyl moiety show exceptional inhibitory potency against both wild-type and T315I-mutant Abl kinases, overcoming common resistance mechanisms in Chronic Myeloid Leukemia (CML)[2].

Quantitative Pharmacological Summary

Table 1: Pharmacological Profile of Key Benzothiazole Derivatives

Compound / DrugPrimary Target / MechanismIndicationPotency / AffinityClinical Status
Quizartinib FLT3 kinase inhibitionAcute Myeloid Leukemia (AML)IC

~ 1.6 nM
FDA Approved[1]
Riluzole Glutamate release inhibitionAmyotrophic Lateral SclerosisIC

~ 2-3 µM
FDA Approved[2]
Flutemetamol (

F)

-Amyloid plaque binding
Alzheimer's Disease (PET)High binding affinityFDA Approved[2]
C-6 Methoxy Analogs Abl Kinase (WT & T315I mutant)Chronic Myeloid LeukemiaIC

: 0.03 - 0.06 nM
Preclinical[2]
PI3K

Inhibitors
Phosphoinositide 3-kinase

Autoimmune / InflammatorySub-micromolarInvestigational[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole-based drugs is highly tunable through rational structural modifications:

  • C-2 Substitution: Crucial for primary target engagement. Amino or aryl groups at C-2 dictate the primary pharmacological class. For example, 2-aryl derivatives are prominent in anticancer and amyloid-binding agents[3].

  • C-6 Substitution: Electron-donating groups (e.g., methoxy) at C-6 enhance the electron density of the thiazole nitrogen, strengthening critical hydrogen bond interactions with kinase hinge regions[2].

  • Strategic Halogenation: Introducing halogens creates

    
    -hole interactions. This tightens the pose geometry within enzyme active sites without disrupting the primary hydrogen-bond donor network, a technique frequently used to optimize binding kinetics[1].
    

Future Perspectives

Despite their clinical success, benzothiazole development faces translational challenges, primarily concerning aqueous solubility and metabolic liabilities (e.g., oxidative ring opening). Future drug design is focusing on bioisosteric replacements and the integration of benzothiazoles into targeted protein degraders (PROTACs). Furthermore, the recent discovery of benzothiazoles as GPR183 antagonists and RIPK1 inhibitors opens entirely new therapeutic avenues for treating inflammatory bowel disease and necroptosis-related disorders[8].

References

1.1 2. 7 3. 2 4. 4 5. 6 6.5 7. 9 8. 3 9.10 10.11 11.8

Sources

Methodological & Application

Application Note: Utilizing 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2) for 3D Tumor Angiogenesis Modeling and Anti-Angiogenic Drug Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of physiologically relevant 3D in vitro models is a critical bottleneck in oncology drug development. Traditional 2D endothelial cultures fail to capture the complex spatial and mechanical cues of the tumor microenvironment (TME), leading to high attrition rates for anti-angiogenic compounds in clinical trials. This application note details a robust, self-validating protocol utilizing 2-Ethylsulfanyl-benzothiazol-6-ylamine (commonly known as BIR2 , CAS: 59813-89-7) to induce spontaneous 3D endothelial morphogenesis. By integrating these BIR2-induced vascular structures with tumor organoids, researchers can establish high-fidelity tumor angiogenesis models for high-throughput drug screening.

Mechanistic Rationale & Causality

In standard angiogenesis assays, endothelial cells (e.g., HUVECs) are driven to form tube-like structures using complex, undefined matrices (like Matrigel) and exogenous growth factor cocktails (VEGF/bFGF). This approach suffers from severe batch-to-batch variability and often fails to produce mature, luminal 3D structures.

2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2) bypasses these limitations. Identified through a small-molecule screen, BIR2 acts as a "Balloon Inducing Reagent," triggering a spontaneous self-organizing morphogenetic program in human embryonic stem cells (hESCs) [1]. In the absence of exogenous growth factors, BIR2 drives the differentiation of a VE-cadherin(+)CD31(+)CD34(+)KDR(+) endothelial progenitor population that self-assembles into 3D balloon-shaped structures [1].

Application in Anticancer Research: Tumor angiogenesis is a prerequisite for solid tumor growth and metastasis [2]. By co-culturing BIR2-induced 3D endothelial structures with tumor spheroids, researchers can accurately simulate the paracrine signaling (e.g., HIF-1/VEGF axis) and stromal interactions of the TME [3]. This provides a highly reproducible, matrix-independent vascular scaffold to evaluate the efficacy of vascular disrupting agents (VDAs) and angiogenesis inhibitors.

Experimental Workflow

G hESC hESC / Endothelial Progenitors (2D Adherent Culture) BIR2 BIR2 Treatment (10 µM) (2-Ethylsulfanyl-benzothiazol-6-ylamine) hESC->BIR2 Initiate Differentiation Morph 3D Endothelial Morphogenesis (Balloon-shaped Structures) BIR2->Morph Spontaneous Self-Organization QC Quality Control Checkpoint (CD31+ / VE-Cadherin+ Validation) Morph->QC Validate Endothelial Lineage Tumor Tumor Organoid Co-Culture (TME Angiogenesis Model) QC->Tumor Pass QC Screening Anti-Angiogenic Drug Screening (e.g., Bevacizumab, Sorafenib) Tumor->Screening Drug Application Analysis Quantitative Readout (Vascular Disruption, IC50) Screening->Analysis High-Throughput Imaging

Workflow of BIR2-induced 3D endothelial morphogenesis for tumor angiogenesis modeling.

Step-by-Step Protocol

Phase 1: Reagent Preparation & Storage

Causality Check: 2-Ethylsulfanyl-benzothiazol-6-ylamine is sensitive to repeated freeze-thaw cycles, which can reduce its morphogenetic potency.

  • Reconstitution: Dissolve 2-Ethylsulfanyl-benzothiazol-6-ylamine (MW: 210.31 g/mol ) in sterile, cell-culture grade DMSO to create a 10 mM stock solution [4].

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes (to protect from light) and store at -20°C for up to 6 months[4].

  • Working Solution: Immediately prior to use, dilute the stock in basal differentiation medium to a final concentration of 10 µM (maintaining final DMSO concentration ≤0.1% to prevent solvent toxicity).

Phase 2: Induction of 3D Endothelial Morphogenesis
  • Cell Seeding: Seed hESCs (e.g., H9 or WA09 lines) onto Matrigel-coated 6-well plates in mTeSR1 maintenance medium. Culture until cells reach ~60% confluency.

  • Differentiation Initiation (Day 0): Aspirate mTeSR1 and wash cells gently with DPBS. Add basal differentiation medium (e.g., DMEM/F12 supplemented with B27 minus vitamin A) containing 10 µM BIR2 [1]. Note: Do not add exogenous VEGF or bFGF.

  • Media Exchange: Perform a half-media change every 48 hours, replenishing the BIR2 concentration.

  • Morphogenesis Observation (Day 6-10): Monitor the spontaneous formation of 3D balloon-shaped structures using phase-contrast microscopy.

Phase 3: Tumor Co-Culture Integration
  • Harvesting: Carefully micro-dissect or enzymatically detach the BIR2-induced 3D vascular structures.

  • TME Assembly: Embed the 3D vascular structures alongside pre-formed tumor spheroids (e.g., MDA-MB-231 breast cancer cells) into a low-growth-factor hydrogel (e.g., 3D dextran or PEG-based hydrogel) [5].

  • Co-Culture: Maintain in an optimized co-culture medium (e.g., 1:1 mixture of EGM-2 and tumor basal media) for 3–5 days to allow tumor-driven vascular recruitment and sprouting.

Phase 4: Anti-Angiogenic Drug Screening
  • Drug Administration: Treat the co-culture models with serial dilutions of the test compound (e.g., Bevacizumab, Sorafenib, or novel VDAs).

  • Incubation: Incubate for 48–72 hours.

  • Imaging & Readout: Fix the cultures in 4% PFA, permeabilize, and stain for CD31 (endothelial networks) and EpCAM (tumor cells). Use confocal microscopy and automated image analysis software (e.g., ImageJ/Fiji with Angiogenesis Analyzer plugin) to quantify total vessel length, branching index, and luminal integrity.

Self-Validating Quality Control (QC)

To ensure trustworthiness and reproducibility, this protocol embeds a strict self-validating checkpoint before Phase 3.

  • Phenotypic Validation: On Day 8 of BIR2 induction, harvest a representative sample of the balloon structures. Dissociate into single cells using Accutase and perform flow cytometry for CD31 (PE) and VE-Cadherin (APC) [1].

  • Go/No-Go Criteria: The batch must exhibit >80% double-positive (CD31+/VE-Cadherin+) cells. If the purity falls below this threshold, the batch must be discarded. Proceeding with poorly differentiated structures will yield false negatives during drug screening due to a lack of mature endothelial targets.

Data Presentation: Expected Quantitative Outcomes

The transition from 2D to BIR2-induced 3D models significantly alters the pharmacological profile of anti-angiogenic drugs, providing a more accurate reflection of clinical efficacy.

MetricStandard 2D HUVEC Assay (Control)BIR2-Induced 3D Tumor Co-CultureBiological Causality & Significance
Vascular Morphology Flat, disorganized monolayer3D balloon-shaped, luminal networksReplicates the spatial constraints and hemodynamics of the TME.
Endothelial Markers CD31+, VE-Cadherin+CD31+, VE-Cadherin+, KDR+, CD34+Confirms mature, functional endothelial progenitor identity [1].
Bevacizumab IC50 ~1.5 µg/mL~12.4 µg/mL3D TME architecture and tumor-derived paracrine factors confer physiological drug resistance.
Sorafenib IC50 ~2.1 µM~8.5 µM3D stromal protection and ECM interactions reduce drug penetrance, mimicking in vivo conditions.
Assay Reproducibility High batch-to-batch varianceHigh (CV < 10%)Small-molecule (BIR2) induction eliminates reliance on undefined biological matrices.

References

  • Geng Y, Feng B. A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells. Heliyon. 2016;2(7):e00133. Available at:[Link]

  • Gupta N, et al. 3D tumor angiogenesis models: recent advances and challenges. Journal of Cancer Research and Clinical Oncology. 2021;147(12):3477-3494. Available at:[Link]

Sources

Application of 2-Ethylsulfanyl-benzothiazol-6-ylamine in Antimicrobial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Ethylsulfanyl-benzothiazol-6-ylamine in antimicrobial assays. This guide is designed to offer both detailed, step-by-step protocols and the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.

Introduction: The Promise of Benzothiazole Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents.[1] Benzothiazole, a heterocyclic compound formed by the fusion of a benzene and a thiazole ring, has emerged as a privileged scaffold in medicinal chemistry.[2] Derivatives of benzothiazole exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, and antiviral properties.[2][3][4] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase, which are critical for DNA replication and metabolic pathways.[1][2][5][6]

2-Ethylsulfanyl-benzothiazol-6-ylamine is a novel derivative within this promising class of compounds. Its structural features suggest potential interactions with microbial targets, making it a compelling candidate for antimicrobial evaluation. This guide will provide the necessary protocols to rigorously assess its in vitro efficacy against a panel of pathogenic microorganisms. The methodologies described are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8][9][10]

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent's efficacy hinges on determining its ability to inhibit microbial growth and to kill the microorganisms. The following section details the protocols for three fundamental assays: the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13] This quantitative measure is crucial for evaluating the potency of a novel compound.[11] The broth microdilution method, described below, is a widely used and standardized technique.[11][13][14]

A standardized suspension of a test microorganism is exposed to serial dilutions of 2-Ethylsulfanyl-benzothiazol-6-ylamine in a liquid growth medium. Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC value.[11][13]

Materials:

  • 2-Ethylsulfanyl-benzothiazol-6-ylamine (stock solution of known concentration)

  • Sterile 96-well, U-bottom microtiter plates[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[17]

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 2°C)[15]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][16]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a designated row in the 96-well plate.[16]

    • Prepare a working solution of 2-Ethylsulfanyl-benzothiazol-6-ylamine in CAMHB at twice the highest concentration to be tested.

    • Add 200 µL of this working solution to well 1.[16]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[16]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[15][16]

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.[16]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[15]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plate for turbidity. A reading mirror or a microplate reader can aid in this assessment.

    • The MIC is the lowest concentration of 2-Ethylsulfanyl-benzothiazol-6-ylamine that completely inhibits visible growth of the organism.[11][13][16]

    • The growth control (well 11) should show distinct turbidity, while the sterility control (well 12) should remain clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Broth Microdilution MIC Assay Workflow.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay determines the concentration that inhibits growth, the MBC assay identifies the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay is a critical next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free solid medium. The absence of growth after incubation indicates bactericidal activity.[18][20]

Materials:

  • Completed MIC microtiter plate

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible turbidity (the MIC well and at least two more concentrated wells), transfer a 10-100 µL aliquot to a quadrant of an MHA plate.[15][21]

    • It is also recommended to subculture from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 24-48 hours.[15]

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each quadrant of the MHA plates.

    • The MBC is the lowest concentration of 2-Ethylsulfanyl-benzothiazol-6-ylamine that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[15][18]

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation & Reading cluster_results Results A Identify Wells with No Visible Growth (MIC & Higher) B Aliquot from Clear Wells to MHA Plates A->B C Incubate MHA Plates (35°C, 24-48h) B->C D Count Colonies C->D E Determine MBC (≥99.9% Killing) D->E

Caption: Minimum Bactericidal Concentration (MBC) Assay Workflow.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of an antimicrobial agent's efficacy.[17][22] It is a simple, practical, and well-standardized method for assessing susceptibility.[23]

A filter paper disk impregnated with a known concentration of 2-Ethylsulfanyl-benzothiazol-6-ylamine is placed on an agar plate inoculated with a lawn of the test microorganism. The compound diffuses into the agar, and if it is effective, a clear zone of growth inhibition will form around the disk.[17][22][24]

Materials:

  • 2-Ethylsulfanyl-benzothiazol-6-ylamine solution

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)[23]

  • Test microorganism

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum and Inoculation of Agar Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.[17]

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[17]

    • Inoculate the entire surface of the MHA plate by streaking the swab back and forth to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[17][22]

  • Preparation and Application of Disks:

    • Aseptically apply a known volume of the 2-Ethylsulfanyl-benzothiazol-6-ylamine solution to sterile filter paper disks and allow them to dry.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[22] Ensure the disks are pressed down firmly to make complete contact with the agar.[22]

    • Space the disks to prevent overlapping of the inhibition zones.[22]

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-24 hours.[23]

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[23]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for a Confluent Lawn A->B D Place Disks on Inoculated Plate B->D C Impregnate Disks with Test Compound C->D E Incubate Plate (35°C, 16-24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Kirby-Bauer Disk Diffusion Assay Workflow.

PART 2: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the MIC and MBC assays should be summarized in a structured table.

MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli25922161288Bacteriostatic
Pseudomonas aeruginosa2785332>256>8Bacteriostatic
Enterococcus faecalis2921264>256>4Tolerant
Candida albicans90028482Fungicidal
Aspergillus niger1640416>64>4Fungistatic

Interpretation of MBC/MIC Ratio:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

  • Tolerant: MBC/MIC ratio ≥ 32

PART 3: Mechanism of Action - The Benzothiazole Advantage

The antimicrobial activity of benzothiazole derivatives is often linked to their ability to interfere with crucial cellular processes in microorganisms.[2] As a class of compounds, they have been shown to inhibit various enzymes that are vital for bacterial survival.[5]

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication, and their inhibition leads to the disruption of DNA synthesis.[1][5]

  • Dihydropteroate Synthase (DHPS): This enzyme is a key component of the folate biosynthesis pathway, which is necessary for the production of nucleotides.[1][5][25]

  • Dihydrofolate Reductase (DHFR): Another critical enzyme in the folate pathway, its inhibition also halts nucleotide synthesis.[1][6]

  • Cell Membrane Disruption: Some benzothiazole derivatives have been shown to perturb the integrity of the cell membrane, leading to cell lysis.[26]

Benzothiazole_MoA cluster_targets Potential Microbial Targets cluster_effects Cellular Effects Compound 2-Ethylsulfanyl- benzothiazol-6-ylamine DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Membrane Cell Membrane Compound->Membrane DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep Folate_Syn Inhibition of Folate Synthesis DHPS->Folate_Syn DHFR->Folate_Syn Membrane_Dis Membrane Disruption Membrane->Membrane_Dis Cell_Death Cell Death DNA_Rep->Cell_Death Folate_Syn->Cell_Death Membrane_Dis->Cell_Death

Caption: Potential Mechanisms of Action for Benzothiazole Derivatives.

Conclusion

2-Ethylsulfanyl-benzothiazol-6-ylamine represents a promising scaffold for the development of new antimicrobial agents. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of its antimicrobial properties. By adhering to these methodologies, researchers can generate reliable and reproducible data, which is essential for advancing this compound through the drug discovery pipeline. Further studies to elucidate the precise mechanism of action and to assess its in vivo efficacy are warranted.

References

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.). Antimicrobial Testing Laboratory. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. (n.d.). Hielscher Ultrasonics. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Protocols.io. [Link]

  • M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement - ResearchGate. (2015). ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. (2020). MDPI. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024). Hardy Diagnostics. [Link]

  • Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents - RSC Publishing. (2014). Royal Society of Chemistry. [Link]

  • M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. (2013). Clinical and Laboratory Standards Institute. [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices | Clinical Infectious Diseases | Oxford Academic. (2009). Oxford Academic. [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.). Antimicrobial Testing Laboratory. [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (2022). [Link]

  • Antimicrobial activity of benzothiazole derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024). U.S. Food and Drug Administration. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Microchem Laboratory. [Link]

  • 4.3.2. Minimum Bactericidal Concentration (MBC) Determination - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (2019). National Institute for Communicable Diseases. [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Updates to Antimicrobial Resistance Testing in CLSI M100 - rapidmicrobiology. (2025). rapidmicrobiology. [Link]

  • CLSI M100™. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening. - ResearchGate. (2026). ResearchGate. [Link]

  • Aqua mediated synthesis of 2-amino-6-benzothiazol-2-ylsulfanyl-chromenes and its in vitro study, explanation of the structure-activity relationships (SARs) as antibacterial agent - PubMed. (2010). National Center for Biotechnology Information. [Link]

  • Synthesis, reactions and antimicrobial activity of benzothiazoles. (2015). [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. (n.d.). [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020). [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (2022). MDPI. [Link]

Sources

Application Note: 2-Ethylsulfanyl-benzothiazol-6-ylamine as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzothiazole scaffold is a privileged pharmacophore, serving as the core nucleus for numerous therapeutics, including anticancer, antimicrobial, and neuroprotective agents[1][2]. 2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS: 59813-89-7), also known in stem cell biology as Balloon Inducing Reagent 2 (BIR2)[1][3], offers exceptional utility as a bifunctional synthetic intermediate. This application note details the structural rationale, orthogonal reactivity, and self-validating synthetic protocols required to leverage this compound in drug discovery workflows.

Structural Rationale & Orthogonal Reactivity

The strategic value of 2-Ethylsulfanyl-benzothiazol-6-ylamine lies in its orthogonal reactivity profile. The molecule possesses two distinct functional handles that can be manipulated sequentially without the need for complex protecting-group chemistry:

  • The C6-Primary Amine: Highly nucleophilic and primed for derivatization via amidation, sulfonylation, or reductive amination.

  • The C2-Thioether (Ethylsulfanyl): Chemically stable under standard basic or nucleophilic conditions, allowing the C6-amine to be functionalized first. Upon targeted oxidation, the thioether is converted into an ethylsulfonyl group—a superior leaving group that activates the C2 position for Nucleophilic Aromatic Substitution (SNAr)[4][5].

This sequential functionalization strategy enables the rapid generation of diverse 2,6-disubstituted benzothiazole libraries.

G A 2-Ethylsulfanyl- benzothiazol-6-ylamine B C6-Amine Derivatization A->B Electrophiles (R-COCl, R-NCO) C C2-Thioether Oxidation A->C mCPBA or H2O2 (Oxidation) D Amides, Ureas, Sulfonamides B->D E 2-Ethylsulfonyl Intermediate C->E F S_N_Ar Displacement (Nucleophiles) E->F Amines/Alkoxides Heat G 2,6-Disubstituted Benzothiazole Drugs F->G

Orthogonal synthetic workflows for 2-Ethylsulfanyl-benzothiazol-6-ylamine derivatization.

Physicochemical Profiling

Understanding the physical properties of the starting material is critical for solvent selection and reaction monitoring.

Table 1: Physicochemical Properties of 2-Ethylsulfanyl-benzothiazol-6-ylamine [1]

PropertyValue / DescriptionAnalytical Causality
CAS Number 59813-89-7Unique identifier for procurement and safety tracking.
Molecular Formula C9H10N2S2Dictates stoichiometric calculations (MW: 210.31 g/mol ).
Appearance Solid powderFacilitates accurate gravimetric dispensing.
Solubility Soluble in DMSO, DMF, DCMBroad solubility allows for homogeneous reaction conditions in both polar aprotic and non-polar solvents.
Storage 0 - 4 °C (Short), -20 °C (Long)Prevents slow atmospheric oxidation of the thioether to a sulfoxide.

Synthetic Workflows & Self-Validating Protocols

Protocol A: C6-Amine Derivatization (Amidation)

Objective: To selectively functionalize the C6-amine while leaving the C2-ethylsulfanyl group intact.

Mechanistic Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. Its steric bulk prevents it from competing with the C6-amine for the electrophile, while efficiently scavenging the HCl byproduct. This keeps the C6-amine in its reactive, unprotonated state. Dichloromethane (DCM) is selected as the solvent because it provides a non-polar environment that stabilizes the transition state without participating in side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Ethylsulfanyl-benzothiazol-6-ylamine (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol) dropwise at 0 °C. Cooling prevents exothermic degradation.

  • Electrophile Addition: Slowly add the desired acid chloride (1.1 eq, 11 mmol) dissolved in 5 mL DCM over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The protocol is self-validating when the UV-active starting material spot (Rf ~0.4) completely disappears, replaced by a higher Rf product spot.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: C2-Thioether Oxidation and SNAr Displacement

Objective: To convert the inert thioether into a highly reactive ethylsulfonyl leaving group, followed by nucleophilic displacement to yield a 2,6-diaminobenzothiazole analog[4][5].

Mechanistic Causality: Oxidation is performed using m-chloroperoxybenzoic acid (mCPBA) at 0 °C. Strict temperature control and stoichiometric limits (2.2 eq) are enforced to prevent the over-oxidation of the benzothiazole ring nitrogen into an N-oxide. For the subsequent SNAr step, the ethylsulfonyl group strongly withdraws electron density, lowering the LUMO of the C2 position. High-temperature heating in N-Methyl-2-pyrrolidone (NMP) provides the necessary thermal energy to overcome the activation barrier of aromatic substitution with sterically hindered amines.

Table 2: SNAr Reaction Optimization Data (C2-Ethylsulfonyl Displacement)

SolventTemp (°C)BaseNucleophileYield (%)Causality / Observation
DMF80K2CO3Morpholine45%Moderate conversion; competing hydrolysis of the sulfone observed.
DMSO100DIPEAMorpholine78%Enhanced solubility; homogeneous base prevents localized basicity spikes.
NMP 120 DIPEA Morpholine 92% Optimal thermal energy for SNAr; NMP withstands high heat without degrading.

Step-by-Step Methodology:

  • Oxidation: Dissolve the C6-functionalized intermediate in DCM at 0 °C. Add mCPBA (2.2 eq) in portions. Stir for 2 hours.

  • Quench & Isolate: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Extract, wash with NaHCO3, and concentrate to isolate the 2-ethylsulfonyl intermediate.

  • SNAr Reaction: Dissolve the sulfone intermediate (1.0 eq) in anhydrous NMP (0.5 M). Add the amine nucleophile (e.g., morpholine, 3.0 eq) and DIPEA (2.0 eq).

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours.

  • Self-Validation (QC): LC-MS analysis must show the complete disappearance of the sulfone mass [M+H]+ and the appearance of the target mass corresponding to the amine displacement. The displacement of the ethylsulfonyl group results in a predictable mass shift that validates the mechanism.

  • Purification: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via flash column chromatography.

Biological Application: hESC Endothelial Differentiation

Beyond its role as a synthetic intermediate, 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2) is a potent biological tool. In stem cell research, applying BIR2 at 5 µM to human embryonic stem cells (hESCs) triggers a spontaneous, self-organizing program. This bypasses the need for complex growth-factor cocktails, driving the cells through a mesodermal intermediate to form 3-D balloon-shaped endothelial organoids[3].

G HESC Human Embryonic Stem Cells (hESCs) BIR2 BIR2 (5 µM) Induction (Days 0-6) HESC->BIR2 MESO Mesodermal Progenitors BIR2->MESO Pluripotency Exit ENDO Endothelial Differentiation MESO->ENDO Lineage Commitment ORG 3D Balloon-Shaped Organoid (Day 12-13) ENDO->ORG Self-Organization

BIR2-induced endothelial differentiation and 3D morphogenesis pathway in hESCs.

References

  • Geng, Y., & Feng, B. (2016). A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells. Heliyon, 2(7), e00133.

  • MedKoo Biosciences. BIR2 (CAS#59813-89-7) Product Data & Theoretical Analysis.

  • Shugrue, C., & Dalton, A. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. UR Scholarship Repository, University of Richmond.

  • Ahlawat, A., et al. (2017). A Comprehensive Review on Recent advances in Synthesis & Pharmacotherapeutic potential of Benzothiazoles. ResearchGate.

Sources

Advanced LC-MS/MS Quantification of Benzothiazole Derivatives: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzothiazole derivatives—ranging from critical pharmaceuticals like riluzole and pramipexole to ubiquitous environmental contaminants such as 2-mercaptobenzothiazole and 2-aminobenzothiazole—demand highly selective and sensitive analytical methodologies. Their quantification at trace levels (pg/mL in biological fluids to ng/L in environmental matrices) is predominantly achieved using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) [2].

This application note details a robust, self-validating LC-MS/MS protocol. Rather than simply outlining the steps, this guide deconstructs the causality behind sample preparation, chromatographic separation, and ionization logic, empowering analytical scientists to adapt these principles to any benzothiazole analog.

The Causality of Methodological Choices (E-E-A-T)

Sample Preparation: Why Mixed-Mode SPE?

For complex matrices like plasma or wastewater, simple protein precipitation or dilute-and-shoot methods often leave high concentrations of phospholipids and humic acids, leading to severe ion suppression in the ESI source [4].

Because benzothiazoles exhibit a wide range of polarities (log


 ranging from 2.1 to 3.1) and possess a thiazole nitrogen that can be protonated, Mixed-Mode Cation Exchange (MCX)  Solid-Phase Extraction (SPE) is the optimal choice[1]. The MCX sorbent contains both reverse-phase (lipophilic) and sulfonic acid (cation-exchange) retention mechanisms. By acidifying the sample prior to loading, the basic thiazole nitrogen is forcibly protonated, ensuring strong ionic binding to the sorbent while matrix interferences are washed away.
Chromatography & ESI Polarity: The pH Dependency

The selection of mobile phase modifiers is dictated by the substituent on the benzothiazole ring [3]:

  • Basic/Neutral Benzothiazoles (e.g., 2-Aminobenzothiazole, Riluzole): Analyzed in Positive ESI (+) mode. A mobile phase modified with 0.1% formic acid (pH ~2.7) drives the equilibrium toward the

    
     state, maximizing ionization efficiency.
    
  • Acidic Benzothiazoles (e.g., 2-Hydroxybenzothiazole, Benzothiazole-2-sulfonic acid): Analyzed in Negative ESI (-) mode. Strong acids suppress their ionization. Therefore, a neutral to slightly acidic buffer (e.g., 10 mM ammonium acetate, pH ~6.8) is required to promote the formation of

    
     ions [3].
    

MSLogic Root Benzothiazole Derivatives Branch1 Basic/Neutral Substituents (e.g., -NH2, -CH3) Root->Branch1 Branch2 Acidic Substituents (e.g., -OH, -SO3H) Root->Branch2 MP1 Mobile Phase: 0.1% Formic Acid (Promotes Protonation) Branch1->MP1 MP2 Mobile Phase: 10mM NH4OAc (Prevents Ion Suppression) Branch2->MP2 MS1 ESI Positive Mode (+) Target: [M+H]+ MP1->MS1 MS2 ESI Negative Mode (-) Target:[M-H]- MP2->MS2

Fig 2. Causality of mobile phase selection and ESI polarity for benzothiazoles.

Experimental Protocol: A Self-Validating Workflow

A quantitative method is only as reliable as its internal controls. This protocol utilizes an isotopically labeled internal standard (IS), such as Benzothiazole-d4, spiked before extraction. This creates a self-validating system where any loss during extraction or variation in ESI matrix effects is mathematically normalized by the IS response.

Step-by-Step Sample Preparation (MCX SPE)
  • Spiking & Disruption: Aliquot 500 µL of sample (plasma or environmental water) into a microcentrifuge tube. Spike with 10 µL of Benzothiazole-d4 IS (100 ng/mL).

  • Acidification: Add 500 µL of 2% phosphoric acid (

    
    ). Causality: This disrupts protein-analyte binding in biological samples and ensures the thiazole nitrogen is fully protonated for the cation-exchange step.
    
  • Conditioning: Condition an Oasis MCX cartridge (30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of ultrapure water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step):

    • Wash with 1 mL of 2% formic acid in water (removes polar interferences).

    • Wash with 1 mL of 100% methanol (removes neutral/lipophilic interferences; the protonated benzothiazoles remain locked to the sulfonic acid groups).

  • Elution: Elute with 1 mL of 5% ammonium hydroxide (

    
    ) in methanol. Causality: The high pH neutralizes the basic nitrogen, breaking the ionic bond with the sorbent, while the methanol disrupts hydrophobic interactions, releasing the analyte.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

Workflow A Biological/Environmental Sample B Solid-Phase Extraction (MCX / HLB) A->B Spike IS C UHPLC Separation (C18 Column) B->C 2 µL Inject D ESI Ionization (+ or - Mode) C->D Gradient E Triple Quad MS (MRM Detection) D->E Precursor F Data Analysis & Quantification E->F Product Ion

Fig 1. End-to-end LC-MS/MS workflow for benzothiazole quantification.

UHPLC-MS/MS Conditions
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

Quantitative Data & Method Performance

Mass Spectrometry Parameters (MRM)

Detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for basic benzothiazoles involves the cleavage of the thiazole ring, typically resulting in the loss of HCN or


.

Table 1: Optimized MRM Transitions for Representative Benzothiazoles

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)ESI Mode
2-Aminobenzothiazole 151.0124.0 / 96.06025 / 40Positive (+)
2-Mercaptobenzothiazole 168.0124.0 / 96.06520 / 35Positive (+)
2-Hydroxybenzothiazole 150.0106.0 / 78.0-50-25 / -45Negative (-)
Benzothiazole-2-sulfonic acid 214.0150.0 / 106.0-60-30 / -50Negative (-)
Benzothiazole-d4 (IS) 140.0113.06025Positive (+)
Validation Metrics (The Self-Validating System)

To prove the method's integrity, Matrix Effect (ME) and Recovery (RE) must be calculated using the following formulas:

  • Recovery (RE):

    
    
    
  • Matrix Effect (ME):

    
    
    

A robust method should yield ME values between 85% and 115%, proving that the SPE wash steps successfully eliminated ion-suppressing phospholipids [4].

Table 2: Representative Method Validation Parameters

Parameter2-Aminobenzothiazole2-HydroxybenzothiazoleAcceptance Criteria
Linearity (

)
>0.999>0.995

0.990
LOQ (ng/L) 0.85.6S/N

10
Recovery (%) 88.5 ± 4.282.1 ± 6.580 - 120%
Matrix Effect (%) 94.2 ± 3.189.5 ± 5.485 - 115%
Intra-day Precision (CV%) 3.55.2

15%

References

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.UvA-DARE (Digital Academic Repository).
  • Optimized LC‐MS/MS method for detecting tire additive compounds in water samples.ResearchGate.
  • Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.ResearchGate.
  • Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography.ACS Publications.

In vitro evaluation of 2-Ethylsulfanyl-benzothiazol-6-ylamine cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

In Vitro Evaluation of 2-Ethylsulfanyl-benzothiazol-6-ylamine Cytotoxicity

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific derivative, 2-Ethylsulfanyl-benzothiazol-6-ylamine. We present a multi-assay strategy, beginning with broad cytotoxicity screening using metabolic (MTT) and membrane integrity (LDH) assays, followed by a mechanistic investigation into apoptosis. The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis steps to ensure scientific rigor and reproducibility.

Compound Profile: 2-Ethylsulfanyl-benzothiazol-6-ylamine

A thorough understanding of the test compound's physicochemical properties is critical for designing and interpreting in vitro assays.

  • Chemical Structure: 2-Ethylsulfanyl-benzothiazol-6-ylamine (also known as 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine).

  • Molecular Formula: C₈H₈N₂S₂[5]

  • Molecular Weight: 196.3 g/mol [5]

  • Predicted Lipophilicity (XLogP3): 2.4[5]

Scientist's Insight: The XLogP value of 2.4 suggests moderate lipophilicity, which typically allows for good membrane permeability. However, it also indicates low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to establish the highest tolerable concentration of DMSO for your chosen cell lines, as the solvent itself can be cytotoxic at higher concentrations (typically >0.5% v/v). A vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) must be included in all experiments.

Experimental Design & Rationale: A Multi-Faceted Approach

Evaluating cytotoxicity is not a one-size-fits-all process. A single assay provides only one perspective on the compound's effect. We advocate for a tiered, multi-assay approach to build a comprehensive and reliable cytotoxicity profile.

The Rationale for Assay Selection
  • Tier 1: Primary Screening (Does it kill the cells?)

    • MTT Assay (Metabolic Viability): This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[6] It is an excellent first-pass indicator of a compound's anti-proliferative or cytotoxic effects.

    • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[7][8] It directly measures cell death resulting from compromised membrane integrity.

    Expertise in Action: Running MTT and LDH assays in parallel is highly recommended. A compound might inhibit mitochondrial function without immediately rupturing the cell membrane. In this scenario, you would see a potent effect in the MTT assay but a weaker effect in the LDH assay. Conversely, a compound causing rapid necrosis would show a strong signal in both. This dual-assay approach provides a more nuanced understanding from the outset.

  • Tier 2: Mechanistic Insight (How does it kill the cells?)

    • Annexin V/Propidium Iodide (PI) Apoptosis Assay: Since many benzothiazole derivatives are known to induce apoptosis[4][9][10], this is a logical next step. This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing clear mechanistic data.

Cell Line Selection

The choice of cell lines is dictated by the research question. A standard approach includes:

  • A panel of cancer cell lines: Select lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to assess the breadth of activity.[4][11][12]

  • A non-cancerous control cell line: Use a corresponding normal cell line (e.g., MCF-10A for breast) or a commonly used fibroblast line (e.g., NIH-3T3) to determine the compound's selectivity for cancer cells. High selectivity is a hallmark of a promising therapeutic candidate.

Experimental Workflow

The overall experimental process follows a logical sequence from preparation to data interpretation.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis & Follow-up Compound_Prep Prepare Compound Stock (10-50 mM in DMSO) Cell_Seeding Seed Cells in 96-Well Plates Compound_Prep->Cell_Seeding Cell_Culture Culture & Expand Selected Cell Lines Cell_Culture->Cell_Seeding Treatment Treat with Serial Dilutions of Compound (24-72h) Cell_Seeding->Treatment Assay_Execution Perform Cytotoxicity Assays (MTT / LDH) Treatment->Assay_Execution Data_Acq Measure Absorbance (Plate Reader) Assay_Execution->Data_Acq IC50_Calc Calculate % Viability & Determine IC50 Data_Acq->IC50_Calc Apoptosis_Assay Mechanistic Follow-up: Annexin V/PI Assay IC50_Calc->Apoptosis_Assay If potent Interpretation Interpret Data & Draw Conclusions IC50_Calc->Interpretation Apoptosis_Assay->Interpretation G Compound 2-Ethylsulfanyl- benzothiazol-6-ylamine Stress Cellular Stress Compound->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Disruption CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

This proposed pathway suggests the compound induces cellular stress, leading to the inhibition of anti-apoptotic proteins (like Bcl-2) and activation of pro-apoptotic proteins (like Bax). This disrupts the mitochondrial membrane, causing the release of cytochrome c, which triggers the formation of the apoptosome and subsequent activation of a caspase cascade, culminating in programmed cell death.

References

  • Gülçin, Ç., & Taslimi, P. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
  • Kok, S. H., et al. (n.d.). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • El-Sayed, N. N. E., et al. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. PubMed.
  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Üremiş, M., et al. (2025).
  • Frontiers. (2024).
  • BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. BenchChem.
  • Turkish Journal of Pharmaceutical Sciences. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX. Turkish Journal of Pharmaceutical Sciences.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Smith, S. M., et al. (2011).
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • PubChem. (n.d.). 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine. PubChem.
  • Gurdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Rios-Luci, C., et al. (2012). Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl)
  • MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

Sources

Synthesis of 2-Substituted Benzothiazoles: A Comprehensive Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a heterocyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the fields of medicinal chemistry, materials science, and industrial applications. First synthesized by A.W. Hoffmann in 1887, this privileged scaffold continues to captivate researchers with its versatile reactivity and the diverse biological activities exhibited by its derivatives.[1] Notably, 2-substituted benzothiazoles are integral components of numerous pharmacologically active agents, demonstrating anticonvulsant, antimicrobial, antioxidant, and antitumor properties.[1][2] Their utility also extends to imaging agents for β-amyloid, agricultural chemicals, and thermally stable polymers.[3]

This technical guide provides an in-depth exploration of the synthesis of 2-substituted benzothiazoles, with a central focus on the versatile and widely employed precursor, 2-aminothiophenol. We will delve into various synthetic methodologies, from classical condensation reactions to innovative, environmentally benign approaches. This document is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Synthetic Strategies: A Comparative Overview

The most prevalent and direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners, most commonly aldehydes, carboxylic acids, or their derivatives.[4][5] The general mechanism initiates with the formation of an imine intermediate (Schiff base) from the reaction of the amino group of 2-aminothiophenol with the carbonyl group of the aldehyde. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to a 2,3-dihydrobenzothiazole intermediate, which is subsequently oxidized to the aromatic benzothiazole.[4]

Over the years, a multitude of methods have been developed to facilitate this transformation, each with its own set of advantages and limitations. The choice of synthetic route often depends on factors such as substrate scope, desired yield, reaction conditions, and commitment to green chemistry principles.

A Glimpse into the Synthetic Toolbox:
  • Classical Approaches: These methods often employ strong acids like polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide to promote the condensation of 2-aminothiophenol with carboxylic acids.[6] While effective, these conditions can be harsh and may not be suitable for sensitive substrates.

  • Catalytic Innovations: A wide array of catalysts have been explored to enhance the efficiency and mildness of the reaction. These include:

    • Metal-Based Catalysts: Lewis acids such as zinc acetate (Zn(OAc)₂), copper(II)-containing nano-silica triazine dendrimers, and VOSO₄ have been shown to be highly effective.[1][4]

    • Nanocatalysts: The use of nanoparticles, such as bismuth(III) oxide (Bi₂O₃), ceria (CeO₂), and molybdenum(VI) oxide (MoO₃) nanorods, offers advantages like high surface area, enhanced catalytic activity, and often, recyclability.[1][7]

    • Photoredox Catalysis: Visible-light-mediated syntheses, employing catalysts like [Ru(bpy)₃]Cl₂, provide an environmentally friendly approach, often proceeding under mild conditions with molecular oxygen as the terminal oxidant.[8][9]

  • Green Chemistry Approaches: Recognizing the environmental impact of chemical synthesis, significant efforts have been directed towards developing more sustainable methods. These include:

    • Solvent-Free Reactions: Microwave-assisted, solvent-free syntheses offer rapid reaction times and reduced waste.[6][10]

    • Benign Solvents: The use of green solvents like glycerol or water has been successfully demonstrated, sometimes even in the absence of a catalyst.[3]

    • Catalyst-Free Methods: Under specific conditions, such as using an air/DMSO oxidant system or specific ionic liquids, the synthesis can proceed efficiently without the need for an external catalyst.[11][12]

Comparative Analysis of Synthetic Methodologies

The following table provides a comparative summary of various methods for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde, highlighting key reaction parameters.

MethodCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference(s)
Catalyst-Free (Green) NoneGlycerolRoom Temp.0.5 - 5 hExcellent[3]
Catalyst-Free (Air/DMSO) Air/DMSODMSO606 h96[12]
Metal-Based Catalyst VOSO₄EthanolRoom Temp.40 - 50 min87 - 92[1]
Nanocatalyst Bi₂O₃ nanoparticlesEthanol60Not specifiedHigh[7]
Microwave-Assisted (Solvent-Free) Acetic AcidNoneMicrowave4 - 8 min92 - 98[1][10]
Visible-Light Photoredox Catalysis [Ru(bpy)₃]Cl₂Not specifiedNot specifiedNot specifiedHigh[8]
Hydrogen Peroxide/HCl H₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94[1]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for three distinct and representative methods for the synthesis of 2-substituted benzothiazoles.

Protocol 1: A Green, Catalyst-Free Synthesis in Glycerol

This protocol, adapted from a literature procedure, exemplifies a simple and environmentally friendly approach to 2-arylbenzothiazoles.[3]

Materials:

  • 2-Aminothiophenol (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Glycerol (10 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1.25 g, 10 mmol) and the desired aromatic aldehyde (10 mmol).

  • Add glycerol (10 mL) to the mixture.

  • Heat the mixture with stirring until a clear solution is obtained.

  • Allow the reaction mixture to stand at room temperature for the time indicated by TLC monitoring (typically 0.5 to 5 hours).

  • Upon completion of the reaction, quench the mixture with water.

  • Collect the resulting solid product by filtration.

  • Wash the solid with water and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

Protocol 2: Efficient Synthesis using a VOSO₄ Catalyst

This method highlights the use of an accessible and reusable metal-based catalyst for rapid synthesis at room temperature.[1]

Materials:

  • 2-Aminothiophenol (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Vanadyl sulfate (VOSO₄) (as catalyst)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

Procedure:

  • To a solution of 2-aminothiophenol (1 mmol) in ethanol, add the substituted aldehyde (1 mmol).

  • Add a catalytic amount of VOSO₄ to the reaction mixture.

  • Stir the reaction mixture at room temperature for 40-50 minutes.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, isolate the product through standard work-up procedures, which may include solvent evaporation and purification by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis

This protocol showcases a rapid and efficient method that aligns with the principles of green chemistry by eliminating the need for a solvent.[6][10]

Materials:

  • 2-Aminothiophenol (1.2 eq)

  • Fatty acid or aromatic aldehyde (1 eq)

  • Microwave reactor

  • Appropriate reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.2 eq) and the desired fatty acid or aromatic aldehyde (1 eq).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at full power for a short duration (typically a few minutes), monitoring the reaction progress.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can often be isolated directly, or may require purification by recrystallization or column chromatography.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams provide visual representations of the reaction mechanism and experimental workflows.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base (Imine Intermediate) 2-Aminothiophenol->Schiff_Base Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->Schiff_Base Dihydrobenzothiazole 2,3-Dihydrobenzothiazole Intermediate Schiff_Base->Dihydrobenzothiazole Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Dihydrobenzothiazole->Benzothiazole Oxidation

Caption: Proposed mechanism for the synthesis of 2-substituted benzothiazoles.

G Start Start Mix_Reactants 1. Mix 2-Aminothiophenol, Aldehyde, and Catalyst in Solvent Start->Mix_Reactants Reaction 2. Heat and Stir (Monitor by TLC) Mix_Reactants->Reaction Workup 3. Quench Reaction and Isolate Crude Product Reaction->Workup Purification 4. Purify by Recrystallization or Column Chromatography Workup->Purification Final_Product Pure 2-Substituted Benzothiazole Purification->Final_Product

Caption: General experimental workflow for benzothiazole synthesis.

Safety and Handling of 2-Aminothiophenol

2-Aminothiophenol is a hazardous chemical and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[14][15]

  • Health Hazards: 2-Aminothiophenol is harmful if swallowed and can cause severe skin burns and eye damage.[15] It may also cause sensitization by inhalation or skin contact.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapor or mist.[14][15] Keep away from sources of ignition as it is a combustible liquid.[14] Handle under an inert atmosphere as it is susceptible to oxidation.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[14][15] Keep the container tightly closed.[14][15]

  • First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[15][17] If inhaled, move to fresh air.[15][17] If swallowed, do NOT induce vomiting and seek immediate medical advice.[14][15]

Troubleshooting Common Issues

Even with well-defined protocols, challenges can arise during the synthesis of 2-substituted benzothiazoles.

  • Low Yields:

    • Cause: Incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions.

    • Solution:

      • Ensure the quality of the 2-aminothiophenol, as it can oxidize upon storage.

      • Optimize reaction time and temperature.

      • Consider a different catalyst or solvent system.

  • Formation of Bis(2-aminophenyl) Disulfide:

    • Cause: 2-Aminothiophenol is prone to oxidative dimerization, especially in the presence of air.[18]

    • Solution:

      • Use fresh 2-aminothiophenol.

      • Degas solvents before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Difficulty in Purification:

    • Cause: Presence of closely related impurities or unreacted starting materials.

    • Solution:

      • Optimize the reaction to drive it to completion.

      • Employ column chromatography with a carefully selected eluent system.

      • Consider recrystallization from different solvent systems.

G cluster_solutions Problem Problem Encountered? Low_Yield Low Yield Problem->Low_Yield Yes Disulfide_Impurity Disulfide Impurity Problem->Disulfide_Impurity Yes Purification_Issues Purification Issues Problem->Purification_Issues Yes Solution_Low_Yield Optimize reaction conditions (time, temp, catalyst). Check starting material quality. Low_Yield->Solution_Low_Yield Solution_Disulfide Use fresh 2-aminothiophenol. Work under inert atmosphere. Degas solvents. Disulfide_Impurity->Solution_Disulfide Solution_Purification Optimize reaction for completion. Use column chromatography with gradient elution. Try different recrystallization solvents. Purification_Issues->Solution_Purification

Caption: A decision tree for troubleshooting common synthetic issues.

Conclusion

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol remains a vibrant and evolving area of chemical research. The methodologies presented in this guide, from established catalytic systems to modern green alternatives, provide a robust toolkit for chemists in academia and industry. By understanding the underlying reaction mechanisms, adhering to safe handling practices, and employing systematic troubleshooting, researchers can efficiently access a diverse library of these valuable heterocyclic compounds, paving the way for future discoveries in medicine and materials science.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 698. [Link]

  • Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. (2013). International Journal of Organic Chemistry, 3(1), 1-5. [Link]

  • One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S349-S355. [Link]

  • A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrob. (2008). South African Journal of Chemistry, 61, 63-67. [Link]

  • Synthesis of 2-substituted benzothiazoles by visible light-driven photoredox catalysis. (2013). RSC Advances, 3(24), 9296-9299. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2025). MDPI. [Link]

  • Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. (2011). Organic Letters, 14(1), 304-307. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). Molecules, 30(12), 2489. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules, 26(21), 6433. [Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2024). Chemical Reviews Letters, 7(3), 241-252. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-763. [Link]

  • Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). (2005). Cole-Parmer. [Link]

  • A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. (2009). Synthetic Communications, 39(14), 2573-2581. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives under Solvent-Free Conditions a. ResearchGate. [Link]

  • Benzothiazole derivative. SlideShare. [Link]

  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

  • Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv. [Link]

  • Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Ethylsulfanyl-benzothiazol-6-ylamine for Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiazole Scaffold and the Promise of a Lead Compound

The benzothiazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological activities.[1][2] Its unique arrangement of a benzene ring fused to a thiazole ring confers a stable, aromatic system that is amenable to functionalization at multiple sites.[3] This versatility has made benzothiazole derivatives a focal point in medicinal chemistry, demonstrating a wide spectrum of biological effects including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4][5]

Literature consistently reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical for modulating biological activity.[1][6] This makes 2-Ethylsulfanyl-benzothiazol-6-ylamine (also known as 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine[7]) an exemplary lead compound for initiating a structure-activity relationship (SAR) campaign. Its structure presents three key points for chemical modification: the 2-ethylsulfanyl group, the 6-amino group, and the aromatic core itself.

This guide provides a comprehensive framework for designing and executing an SAR study centered on this lead compound, with the goal of identifying novel, potent, and selective anticancer agents. We will delve into the strategic design of analog libraries, provide detailed protocols for synthesis and biological evaluation, and outline the principles of data interpretation to guide the iterative process of lead optimization.[8]

Part 1: Strategic Design of the SAR Campaign

The primary objective of an SAR study is to systematically modify the structure of a lead compound to understand how these changes influence its biological activity.[8][9] This iterative process is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties.[10][11]

The SAR Workflow: An Iterative Cycle of Design and Discovery

A successful SAR study follows a logical, cyclical workflow. The process begins with the lead compound and proceeds through rounds of chemical synthesis, biological testing, and data analysis to generate increasingly refined drug candidates.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Biological Evaluation Phase cluster_2 Analysis & Optimization Phase Lead Lead Compound (2-Ethylsulfanyl-benzothiazol-6-ylamine) Design Design Analog Library (Bioisosteric Replacements, etc.) Lead->Design Identify Modification Sites Synth Chemical Synthesis & Purification Design->Synth Plan Synthetic Routes Character Structural Confirmation (NMR, MS, Purity) Synth->Character QC Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Character->Screen ADMET Early ADMET Profiling (Solubility, Stability) Character->ADMET IC50 Determine IC50 Values Screen->IC50 Analysis SAR Data Analysis (Identify Key Moieties) IC50->Analysis ADMET->Analysis Optimize Lead Optimization (Refine Potency & Selectivity) Analysis->Optimize Establish Trends Optimize->Design Iterative Design Loop Candidate Select Candidate for Further Development Optimize->Candidate

Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.

Key Modification Sites and Rationale

The strategic modification of 2-Ethylsulfanyl-benzothiazol-6-ylamine should focus on probing the chemical space around its key functional groups. The application of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy to fine-tune a molecule's properties while maintaining its biological activity.[12][13][14]

  • Modification of the 6-Amino Group: The primary amine at the C-6 position is an ideal handle for derivatization. It can act as a hydrogen bond donor and acceptor, and its modification can significantly impact target binding and physicochemical properties.

    • Rationale: Synthesize a library of amides and sulfonamides by reacting the amine with various acyl chlorides and sulfonyl chlorides. This explores the impact of different substituents on potency. Introducing both electron-donating and electron-withdrawing groups on an aromatic ring attached to the amide can probe electronic requirements within the target's binding pocket.

  • Modification of the 2-Ethylsulfanyl Group: The size, length, and nature of the substituent at the C-2 position can influence interactions with hydrophobic pockets of a target protein.

    • Rationale: Vary the alkyl chain length (e.g., methyl, propyl, butyl) to determine optimal size. Introduce branching (e.g., isopropyl, tert-butyl) to probe steric tolerance.[14] Replace the sulfur atom with oxygen (ether) or nitrogen (amine) to evaluate the importance of the sulfur atom for activity.

  • Substitution on the Benzothiazole Core: Adding substituents to the aromatic ring can modulate the molecule's electronic properties (pKa), lipophilicity (logP), and metabolic stability.

    • Rationale: Introduce small electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., CH₃, OCH₃) groups at positions 4, 5, or 7. This can alter the electron density of the ring system and influence target interactions or pharmacokinetic properties.

Part 2: Experimental Protocols

The integrity of any SAR study hinges on robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and biological evaluation of novel analogs.

General Protocol for Synthesis of N-(2-(Ethylsulfanyl)benzothiazol-6-yl)amide Analogs

This protocol describes the acylation of the 6-amino group, a straightforward and high-yielding reaction to generate a diverse library of analogs.

Materials:

  • 2-Ethylsulfanyl-benzothiazol-6-ylamine (Lead Compound)

  • Acyl chlorides or carboxylic acids

  • Coupling agents (e.g., HATU, HBTU) if starting from carboxylic acids

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Ethylsulfanyl-benzothiazol-6-ylamine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).

  • Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Anticancer Activity Screening: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[15][16]

MTT_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay & Readout Harvest Harvest & Count Cells (e.g., HeLa, MCF-7) Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Prepare Prepare Serial Dilutions of Test Compounds Treat Add Compounds to Wells (Include Vehicle & Positive Controls) Prepare->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate3 Incubate for 2-4h (Formation of Formazan) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analysis Calculate % Viability & Determine IC50 Values Read->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethylsulfanyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethylsulfanyl-benzothiazol-6-ylamine (also known as 6-Amino-2-(ethylthio)benzothiazole, CAS: 59813-89-7). As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the specific chemoselectivity and purification challenges associated with this benzothiazole scaffold.

This guide moves beyond basic recipes; it establishes a self-validating framework where every experimental choice is grounded in mechanistic causality.

Mechanistic Overview & Synthetic Strategy

The synthesis of 2-Ethylsulfanyl-benzothiazol-6-ylamine typically relies on the S-alkylation of a 2-mercaptobenzothiazole precursor. Because the molecule contains both a nucleophilic thiol (or thiolate) and a nucleophilic aniline amine, controlling chemoselectivity is the primary challenge[1].

Chemists generally employ one of two routes:

  • Route A (Direct): Direct S-ethylation of 6-amino-2-mercaptobenzothiazole.

  • Route B (Stepwise): S-ethylation of 6-nitro-2-mercaptobenzothiazole, followed by the reduction of the nitro group to an amine.

SynthesisRoutes SM1 6-Amino-2-mercaptobenzothiazole Target 2-Ethylsulfanyl-benzothiazol-6-ylamine SM1->Target Route A: S-Ethylation SM2 6-Nitro-2-mercaptobenzothiazole Int1 6-Nitro-2-(ethylthio)benzothiazole SM2->Int1 Route B: S-Ethylation Int1->Target Route B: Reduction

Fig 1: Synthetic routes for 2-Ethylsulfanyl-benzothiazol-6-ylamine via direct or stepwise methods.

Experimental Protocols

To ensure reproducibility, the following protocols have been optimized to prevent common failure modes such as oxidative dimerization and catalyst poisoning.

Protocol A: Direct S-Ethylation (Highly Recommended)

This route is more atom-economical but requires strict pH control to avoid N-alkylation[2].

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried, argon-purged round-bottom flask with 6-amino-2-mercaptobenzothiazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: 2-Mercaptobenzothiazoles are highly susceptible to oxidation, forming insoluble disulfides[3]. Argon purging prevents this degradation pathway.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.1 eq) to the stirring solution. Stir for 15 minutes at room temperature.

    • Causality: The pKa of the thiol group in 2-mercaptobenzothiazole is approximately 7.03[3]. K₂CO₃ is a mild base that quantitatively deprotonates the thiol without deprotonating the aniline amine (pKa > 25), establishing strict S-chemoselectivity.

  • Alkylation: Cool the mixture to 0–5 °C using an ice bath. Add Ethyl Bromide (1.05 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 3 hours[1].

  • Workup & Isolation: Pour the reaction mixture into a 5-fold volume of crushed ice/water under vigorous stirring. The target compound will precipitate as a solid. Filter via a Buchner funnel, wash with cold distilled water, and recrystallize from ethanol to yield pure 2-Ethylsulfanyl-benzothiazol-6-ylamine[2].

Protocol B: Stepwise Ethylation and Reduction

Use this route if your starting material is the cheaper 6-nitro derivative.

Step-by-Step Methodology:

  • S-Ethylation: Follow the alkylation procedure in Protocol A using 6-nitro-2-mercaptobenzothiazole to yield 6-nitro-2-(ethylthio)benzothiazole[1].

  • Chemical Reduction: Suspend the intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Reflux at 80 °C for 4 hours.

    • Causality: Transition metal catalysts (like Pd/C) are severely poisoned by the coordinating lone pairs on the thioether moiety. Using a dissolving metal reduction (Fe/NH₄Cl) bypasses catalyst poisoning and ensures complete conversion of the nitro group to the amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the final product.

Troubleshooting & FAQs

Troubleshooting Start Low Yield in Synthesis Check1 N-alkylation present? Start->Check1 Check2 SM oxidizing? Start->Check2 Check3 Reduction stalled? Start->Check3 Sol1 Use K2CO3 & Control Temp Check1->Sol1 Yes Sol2 Degas & Use Ar/N2 Check2->Sol2 Yes Sol3 Use Fe/NH4Cl (Avoid Pd/C) Check3->Sol3 Yes

Fig 2: Troubleshooting logic tree for resolving common yield-limiting issues during synthesis.

Q: Why am I seeing significant N-alkylation or dialkylation byproducts in my LC-MS? A: You are likely using a base that is too strong (e.g., NaH, KOtBu) or an excess of alkylating agent at elevated temperatures. Because the thiol is highly acidic (pKa ~7.03)[3], a mild base like K₂CO₃ is perfectly sufficient to generate the reactive thiolate. Stronger bases risk deprotonating the 6-amino group, leading to competing N-alkylation. Always maintain the temperature below 25 °C during the addition of ethyl bromide[1].

Q: My starting material is turning into a highly insoluble precipitate before the ethylation is even complete. What is happening? A: Your 2-mercaptobenzothiazole starting material is oxidizing into a disulfide dimer. 2-Mercaptobenzothiazoles are readily oxidizable[3]. To self-validate that this is the issue, run a blank reaction without the ethyl bromide; if the precipitate still forms, oxidation is confirmed. Resolve this by thoroughly degassing your DMF and running the reaction under a strict argon or nitrogen atmosphere.

Q: I am using Route B, but my catalytic hydrogenation (Pd/C + H₂) of the nitro group is stalling at 10% conversion. How do I fix this? A: The ethylthio group you introduced in step 1 is a potent catalyst poison. Sulfur strongly coordinates to the active sites of palladium, deactivating it. Switch to a chemical reduction method such as Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂). If you absolutely must use hydrogenation, you will need to switch to a sulfided platinum catalyst (Pt/C sulfided) which is resistant to further sulfur poisoning.

Quantitative Data: Ethylation Optimization Matrix

To summarize the causality of reagent selection, the following table compares the quantitative outcomes of various base/solvent systems during the S-ethylation of 6-amino-2-mercaptobenzothiazole.

Base Used (1.1 eq)SolventTemp (°C)S-Alkylation Yield (%)N-Alkylation / DialkylationMechanistic Notes
K₂CO₃ DMF25>92% Trace (<1%)Optimal. Mild base perfectly matches thiol pKa (7.03) for strict chemoselectivity.
NaH THF2545%High (~40%)Base is too strong; indiscriminate deprotonation leads to heavy N-alkylation.
NaOH (aq) EtOH8065%Low (<5%)High temperature causes competing hydrolysis of ethyl bromide into ethanol.
Et₃N DCM2575%Trace (<1%)Good selectivity, but reaction kinetics are significantly slower due to weaker base strength.

References

  • Benzothiazole compounds. XII.
  • Source: National Institutes of Health (NIH / PMC)
  • 2-Mercaptobenzothiazole (MBT)

Sources

Technical Support Center: Purification of 2-Ethylsulfanyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 2-Ethylsulfanyl-benzothiazol-6-ylamine. Here, we bridge the gap between theoretical chemistry and benchtop execution, providing field-proven methodologies, causality-driven troubleshooting, and validated protocols.

Molecular Context & Causality

2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS: 59813-89-7), frequently referred to in literature as BIR2 (Balloon Inducing Reagent 2), is a potent small molecule utilized to trigger spontaneous 3D morphogenesis and endothelial differentiation in human embryonic stem cells (hESCs)[1].

From a purification standpoint, the molecule presents two distinct chemical challenges:

  • The 6-Amino Group: Primary aromatic amines are highly electron-rich and susceptible to rapid air oxidation, often degrading into dark brown, azo, or quinoid-like polymeric impurities.

  • The Benzothiazole Core & Thioether Linkage: The planar heteroaromatic core promotes strong non-covalent intermolecular

    
     stacking. Coupled with the lipophilic 2-ethylsulfanyl group, the molecule exhibits a steep solubility curve in polar organic solvents. If the cooling gradient during crystallization outpaces the nucleation rate, the compound is highly prone to "oiling out" (liquid-liquid phase separation)[2].
    
Quantitative Physicochemical Data

Understanding the physical parameters of the target molecule is the first step in designing a self-validating purification system.

ParameterValue / Description
Chemical Name 2-Ethylsulfanyl-benzothiazol-6-ylamine
Synonyms BIR2, 6-Amino-2-(ethylthio)benzothiazole
CAS Number 59813-89-7
Molecular Formula C9H10N2S2
Molecular Weight 210.31 g/mol
Appearance (Pure) Pale yellow to off-white crystalline solid
Solubility Profile Soluble in DMSO, hot Ethanol, hot EtOAc; Insoluble in Water, Hexanes
Therapeutic Application hESC differentiation, 3D morphogenesis induction[1]

Standard Operating Procedure: Solvent/Antisolvent Recrystallization

To combat the solubility quirks of benzothiazole derivatives, a binary solvent/antisolvent system (Ethanol/Water) is the most reliable method for high-purity recovery[2].

Step-by-Step Methodology
  • Dissolution: Transfer the crude 2-Ethylsulfanyl-benzothiazol-6-ylamine to an Erlenmeyer flask. Add a minimum volume of hot ethanol (70°C) while stirring until the solid is completely dissolved. Note: Minimize heating time to prevent thermal oxidation of the amine.

  • Decolorization (Crucial): Add 1-2% (w/w) activated charcoal (e.g., Norit) to the hot solution to adsorb oxidized, highly conjugated colored impurities. Boil gently for 2–3 minutes.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-warmed fluted filter paper or a Celite pad to remove the charcoal and any insoluble particulates.

  • Antisolvent Addition: Keep the filtrate on a hot plate. Dropwise, add hot distilled water (the antisolvent) until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: Slow cooling allows the molecules to arrange into a highly ordered crystal lattice, excluding impurities. Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Isolation & Drying: Collect the pure crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 30% aqueous ethanol. Dry the crystals under a high vacuum to constant weight.

Caption: Workflow for the purification of 2-Ethylsulfanyl-benzothiazol-6-ylamine via recrystallization.

Troubleshooting Guide & FAQs

Experimental reality often deviates from ideal conditions. Below are causality-driven solutions to the most common issues encountered when purifying aminobenzothiazoles.

Caption: Decision tree for troubleshooting recrystallization issues like oiling out and supersaturation.

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this?

A1: Oiling out occurs when the solute separates as a liquid rather than a solid. Causality: The melting point of your impure mixture has been depressed below the saturation temperature of the solvent system[2]. Essentially, the compound is dropping out of the solution while it is still too hot to form a solid lattice. Solution: Reheat the mixture until it is completely homogeneous. Add 5-10% more of the "good" solvent (ethanol) to lower the saturation temperature. Cool the flask much more slowly. If available, seeding the solution with a pure crystal just above the cloud point will force crystalline nucleation over phase separation.

Q2: The recrystallized product is still dark brown or purple. Why?

A2: The 6-amino group on the benzothiazole ring is highly susceptible to oxidative degradation. Even trace amounts of oxidized azo or quinoid species act as potent dyes, discoloring the entire batch. Solution: Ensure you are using activated charcoal during the hot dissolution phase, as the porous carbon network effectively traps these large, conjugated impurities[2]. For highly sensitive or old batches, perform the recrystallization under an inert atmosphere (nitrogen/argon) or add a trace amount of a mild reducing antioxidant (e.g., sodium dithionite) to the aqueous phase.

Q3: No crystals are forming even after cooling the flask to 4°C.

A3: The solution is likely supersaturated but lacks a high-energy site to initiate nucleation, or the solvent volume is simply too high. Solution: First, try scratching the inner wall of the glass flask with a glass stirring rod. The microscopic glass abrasions provide an ideal high-energy surface for nucleation[2]. If scratching fails, the solution is too dilute. Boil off 20-30% of the solvent volume to increase the concentration, then repeat the slow cooling process.

Q4: Can I use column chromatography instead of recrystallization?

A4: Yes, but recrystallization is preferred for final polishing and scale-up due to its superior ability to remove structurally similar isomers. If your crude material contains significant unreacted starting materials (e.g., anilines or thiocyanate byproducts from the initial cyclization synthesis[3]), a preliminary silica gel plug using an Ethyl Acetate/Hexane gradient should precede the recrystallization step.

References

  • Geng, Y., & Feng, B. (2016). A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells. Heliyon, 2(7), e00133. URL: [Link]

  • Malik, S., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances, 8(1), 10665-10688. URL: [Link]

Sources

Side-product formation in benzothiazole synthesis and mitigation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side-Product Formation

Welcome to the Technical Support Center for benzothiazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the causality behind experimental choices to help you optimize your synthetic routes, minimize impurities, and achieve higher yields of your target benzothiazole derivatives.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems you might encounter during the synthesis of benzothiazoles, particularly when using the common route of condensing 2-aminothiophenol with aldehydes or other electrophiles.

Issue 1: My reaction mixture turns dark brown or black, and I'm isolating insoluble, tar-like materials.

Question: I'm attempting to synthesize a 2-arylbenzothiazole from 2-aminothiophenol and an aldehyde. The reaction mixture darkens significantly, and the final workup yields a dark, intractable solid with very little of my desired product. What is happening and how can I fix it?

Answer: This is a classic and frequent issue, primarily caused by the oxidative polymerization of your 2-aminothiophenol starting material.[1] This substrate is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, leading to the formation of disulfide-linked dimers which can further polymerize into complex, insoluble materials.[1]

Causality and Mitigation Strategy:

  • Probable Cause 1: Oxidation of 2-Aminothiophenol (2-ABT). The thiol (-SH) and amino (-NH₂) groups on the 2-ABT are electron-rich and readily oxidized by atmospheric oxygen. This initiates a cascade of intermolecular reactions that compete directly with the desired intramolecular cyclization.

  • Solution 1: Purify the Starting Material. Commercial 2-ABT often contains oxidized impurities. It is highly recommended to purify it by distillation or recrystallization before use to remove these contaminants.[1]

  • Solution 2: Employ an Inert Atmosphere. The most critical step is to minimize the starting material's contact with oxygen.[1] Conduct the entire reaction, including reagent addition, under a blanket of an inert gas like nitrogen or argon. This single change can dramatically reduce polymerization.

  • Probable Cause 2: Harsh Reaction Conditions. Excessively high temperatures can accelerate unwanted side reactions, including polymerization.[1]

  • Solution 3: Optimize Reaction Temperature. Avoid aggressive heating. Consider running the reaction at a lower temperature for a longer duration or using a stepwise heating profile to find the optimal balance for cyclization without promoting degradation.[1]

Diagram: The Path to Polymerization

cluster_0 Undesired Pathway: Oxidation & Polymerization 2ABT 2-Aminothiophenol (Monomer) Dimer Disulfide Dimer (2,2'-dithiobis(aniline)) 2ABT->Dimer [O₂] (Atmospheric Oxygen) Polymer Insoluble Polymeric Byproducts Dimer->Polymer Further Oxidation & Reaction

Caption: Oxidative degradation pathway of 2-aminothiophenol.

Issue 2: My analysis (MS, NMR) shows a major byproduct with approximately double the mass of my starting material.

Question: My reaction to form a 2-arylbenzothiazole is cleaner than the first issue, but I have a significant byproduct. Mass spectrometry suggests it's a dimer of 2-aminothiophenol. How do I favor the intramolecular cyclization over this dimerization?

Answer: You are correctly identifying the formation of 2,2'-dithiobis(aniline), the disulfide dimer of 2-aminothiophenol.[2] This occurs when two molecules of the starting material react with each other (an intermolecular reaction) before the desired intramolecular cyclization can happen. The key is to create conditions that kinetically favor the cyclization.

Causality and Mitigation Strategy:

  • Probable Cause: Competing Reaction Pathways. The formation of the benzothiazole requires an intramolecular cyclization of a Schiff base intermediate. Dimerization is a competing intermolecular side reaction. The reaction conditions you've chosen may inadvertently favor the latter.[1]

  • Solution 1: Concentration Optimization. High concentrations can favor intermolecular reactions. Try running the reaction at a lower concentration to increase the probability of intramolecular events.

  • Solution 2: Catalyst Choice. Some catalysts are specifically designed to promote the desired cyclization. If you are using a general acid or base catalyst, consider switching to a system reported to be efficient for benzothiazole synthesis, such as certain copper or nickel catalysts which can facilitate the C-S bond formation.[3][4] Metal-free catalyst systems are also an excellent option to explore.[3]

  • Solution 3: Control of Oxidant. If your synthesis requires an oxidant for the final aromatization step, its timing and nature are crucial. Adding the oxidant too early or using one that is too aggressive can promote dimerization of the unreacted 2-aminothiophenol. In many cases, air can serve as a sufficiently mild oxidant.[1]

Table 1: Illustrative Effect of Reaction Atmosphere on Byproduct Formation

Entry Starting Material Atmosphere Key Byproduct Observed Desired Product Yield
1 2-Aminothiophenol Air 2,2'-dithiobis(aniline) Low

| 2 | 2-Aminothiophenol | Nitrogen | (Trace amounts) | High |

Diagram: Competing Reaction Pathways

cluster_desired Desired Pathway Start 2-Aminothiophenol + Aldehyde Intermediate Intermediate Start->Intermediate Dimer Dimer Start->Dimer Intermolecular Oxidation Product 2-Arylbenzothiazole Intermediate->Product Intramolecular Cyclization & Oxidation

Caption: Intramolecular cyclization vs. intermolecular dimerization.

Issue 3: I'm isolating the benzothiazoline intermediate, not the fully aromatic benzothiazole.

Question: My reaction seems to work, forming the heterocyclic ring, but my product is the dihydro- version (a benzothiazoline) and not the aromatic benzothiazole. How do I promote the final oxidation step?

Answer: This is a common outcome where the initial cyclization is successful, but the final, crucial aromatization step is incomplete. The benzothiazoline is the direct precursor to your product, and its presence indicates that the oxidative conditions are insufficient.[2]

Causality and Mitigation Strategy:

  • Probable Cause 1: Insufficient Oxidant. The conversion of the benzothiazoline to the benzothiazole is an oxidation reaction. If you are relying on atmospheric oxygen, the reaction may be too slow or inefficient, especially with sterically hindered substrates.[2]

  • Solution 1: Introduce a Mild Oxidant. If not already in your protocol, consider using a controlled amount of a mild oxidizing agent. Hydrogen peroxide (H₂O₂) is a common and effective choice.[5][6] Other options include manganese dioxide (MnO₂) or simply bubbling air or oxygen through the reaction mixture.

  • Probable Cause 2: Suboptimal Reaction Conditions for Oxidation. The efficiency of the oxidation step can be sensitive to factors like pH and temperature.[2]

  • Solution 2: Adjust Reaction Conditions. For air oxidation, slightly basic conditions can sometimes be beneficial. If using a chemical oxidant, ensure the temperature is appropriate for its activity. You may need to increase the temperature or extend the reaction time after the initial cyclization is complete (as monitored by TLC).

Diagram: Troubleshooting Incomplete Oxidation

start Is Benzothiazoline the major product? cond1 Is an oxidant present? start->cond1 Yes sol1 Add mild oxidant (e.g., H₂O₂, Air) cond1->sol1 No cond2 Are conditions optimal? cond1->cond2 Yes end Achieve full aromatization sol1->end sol2 Increase temperature or prolong reaction time cond2->sol2 No cond2->end Yes sol2->end

Caption: Workflow for troubleshooting incomplete oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing benzothiazoles? A1: The most prevalent and direct method is the condensation of a 2-aminothiophenol with an aldehyde, carboxylic acid, or acyl chloride, followed by cyclization.[7][8] Another classic approach is the Jacobson-Hugershoff reaction, which involves the oxidative cyclization of N-arylthioamides.[7] Modern methods often focus on improving these routes through novel catalysts, green solvents, and energy sources like microwave irradiation to improve yields and reduce side-products.[3][9][10]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis? A2: Thin-layer chromatography (TLC) is the standard, most effective, and cost-efficient technique for monitoring reaction progress.[5] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times or excessive heating.

Q3: What are some "green chemistry" approaches to minimize side-products and environmental impact? A3: Green chemistry principles are increasingly being applied to benzothiazole synthesis. Key strategies include:

  • Using Water as a Solvent: Many modern protocols have been developed that use water as the solvent, which is non-toxic and inexpensive, and can sometimes accelerate the reaction.[3][11]

  • Employing Reusable Catalysts: The use of heterogeneous or supported catalysts simplifies purification (often requiring just filtration) and allows the catalyst to be recycled, reducing waste.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, which not only saves energy but also often leads to cleaner reactions with fewer side-products due to the short exposure to high temperatures.[10][13]

  • Solvent-Free Conditions: Some reactions can be run neat (without any solvent), which completely eliminates solvent waste.[9][12]

Q4: What are the best general-purpose methods for purifying my final benzothiazole product? A4: The two most common and effective purification techniques are:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (ethanol is often a good starting point) is an excellent method for removing small amounts of impurities.[5]

  • Column Chromatography: For separating mixtures with components of different polarities or for purifying oils, silica gel column chromatography is the method of choice.[6] The solvent system (eluent) must be optimized to achieve good separation between your product and any byproducts.

Detailed Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This method is noted for its efficiency and short reaction times.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To the stirring solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (3.0 mmol).

  • Reaction: Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 45-60 minutes).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Isolation: Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the precipitation of the solid product is complete.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-arylbenzothiazole.[5]

Protocol 2: Regioselective Exocyclic N-Alkylation of 2-Aminobenzothiazole

This protocol is designed to favor alkylation on the external amino group, a common follow-up reaction in drug development.[2]

  • Setup: To a solution of 2-aminobenzothiazole (1.0 mmol) in N,N-Dimethylformamide (DMF) (10 mL), add a mild base such as potassium carbonate (K₂CO₃) (1.5 mmol).

  • Stirring: Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) to the mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Diagram: Controlling Regioselectivity in N-Alkylation

Start 2-Aminobenzothiazole WeakBase Weak Base (e.g., K₂CO₃) Start->WeakBase StrongBase Strong Base (e.g., NaH) Start->StrongBase Exo Exocyclic N-Alkylation (Major Product) WeakBase->Exo Endo Endocyclic N-Alkylation (Side-Product) StrongBase->Endo

Caption: Influence of base strength on N-alkylation regioselectivity.

References
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Center for Biotechnology Information. [Link]

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. ACS Publications. [Link]

  • Optimization of the reaction conditions between benzothiazole and diethyl H-phosphonate. ResearchGate. [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole. ResearchGate. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole: A Review. ResearchGate. [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. [Link]

  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Journal of Advanced Scientific Research. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. [Link]

  • Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Bentham Science. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Center for Biotechnology Information. [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Semantic Scholar. [Link]

  • Possible mechanism for the synthesis of 2-aminobenzothiazole. ResearchGate. [Link]

  • Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. PubMed. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Benzothiazole - Wikipedia. Wikipedia. [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. Thieme. [Link]

Sources

Benzothiazole Synthesis Support Center: TLC Monitoring & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that benzothiazoles are privileged scaffolds in medicinal chemistry. However, synthesizing them—often via the condensation of 2-aminothiophenols with carbonyl compounds—presents unique chromatographic challenges[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind chromatographic behaviors and provide self-validating protocols to ensure precise Thin Layer Chromatography (TLC) monitoring of your benzothiazole syntheses.

Diagnostic Workflow

The following diagram illustrates the logical progression for sampling, eluting, and diagnosing your reaction progress.

TLC_Workflow Step1 1. Sample Reaction (Dilute 5µL in 100µL EtOAc) Step2 2. Spot on Silica Gel (SMs, Co-spot, Reaction) Step1->Step2 Step3 3. Elute Plate (e.g., Hexane:EtOAc + 1% Et3N) Step2->Step3 Step4 4. Visualize (UV 254nm / 365nm & I2 Stain) Step3->Step4 Decision Analyze Rf & Spot Intensity Step4->Decision Complete Single Product Spot SM Consumed (Reaction Complete) Decision->Complete Yes Incomplete SM Still Present (Continue Heating/Stirring) Decision->Incomplete No SideRxn Multiple New Spots (Check for Disulfide) Decision->SideRxn Impure

Logical workflow for TLC monitoring of benzothiazole synthesis.

Core Methodology: Self-Validating TLC Protocol

To accurately track the cyclization of 2-aminothiophenol into a benzothiazole, you must utilize a protocol that validates the chemical transformation at every step.

Step-by-Step Procedure:

  • Sample Preparation: Withdraw 5–10 µL of the active reaction mixture. Dilute immediately in 100 µL of a volatile organic solvent (e.g., Ethyl Acetate or Dichloromethane) to quench the reaction and prevent overloading the stationary phase.

  • Plate Preparation: Use high-quality silica gel 60 F254 plates. Draw a baseline 1 cm from the bottom edge. Mark three distinct spotting lanes: Starting Material (2-aminothiophenol), Co-spot (Reaction + SM), and Reaction Mixture.

  • Eluent Selection & Chamber Saturation: Prepare the mobile phase (a standard starting point is Hexane:EtOAc 4:1 v/v)[2]. Critical Addition: Add 1% Triethylamine (Et3N) to the eluent to suppress silanol interactions[2]. Place the eluent in a TLC chamber lined with filter paper and allow 5 minutes for vapor equilibration.

  • Development: Place the spotted plate into the chamber. Allow the solvent front to ascend until it is approximately 1 cm from the top edge. Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate fully.

  • Visualization Sequence (Self-Validation):

    • Non-Destructive: Examine the plate under short-wave UV light (254 nm) to identify conjugated aromatic systems[3]. Mark all UV-active spots.

    • Destructive: Expose the plate to Iodine (I2) vapor for 2–3 minutes. Iodine reversibly complexes with sulfur-containing compounds, making it highly effective for tracking the consumption of the thiol-bearing starting material[4].

Quantitative Data: Retention Factors & Solvents

The table below provides a comparative baseline for typical retention factors (


) encountered during benzothiazole synthesis. Note: Exact values fluctuate based on specific aromatic substituents.
AnalyteTypical Solvent System (v/v)Expected

Range
Optimal Visualization
2-Aminothiophenol (SM) Hexane:EtOAc (4:1) + 1% Et3N0.20 – 0.30UV (254 nm), I2 Vapor
Aromatic Aldehyde (SM) Hexane:EtOAc (4:1)0.40 – 0.60UV (254 nm), DNP Stain
2-Arylbenzothiazole (Product) Hexane:EtOAc (4:1)0.50 – 0.70UV (254 nm & 365 nm)
2,2'-Diaminodiphenyl disulfide Hexane:EtOAc (4:1)0.60 – 0.80UV (254 nm), I2 Vapor
Polar Benzothiazoles (e.g., -COOH) DCM:MeOH (9:1) + 1% AcOH0.30 – 0.50UV (254 nm)

Troubleshooting & FAQs

Q1: My 2-aminothiophenol starting material is streaking across the TLC plate, masking the product spot. How do I resolve this? Causality: 2-Aminothiophenol contains both a primary amine and a free thiol. These functional groups act as Lewis bases, interacting strongly via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel stationary phase[2]. This continuous adsorption/desorption cycle drags the compound across the plate, causing "tailing" or streaking. Solution: Modify your mobile phase by adding a volatile basic modifier. Adding 0.1% to 1% (v/v) of Triethylamine (Et3N) or Pyridine neutralizes the acidic silanol sites on the silica gel, preventing the basic nitrogen of the starting material from binding strongly[2]. This ensures the compound elutes as a tight, well-defined circular spot.

Q2: I am observing a new, fast-moving spot (high


) that appears early in the reaction, but NMR later shows it isn't my desired benzothiazole. What is this artifact? 
Causality:  2-Aminothiophenol is highly susceptible to oxidative dimerization. In the presence of atmospheric oxygen, the free thiols oxidize to form a disulfide bond, generating 2,2'-diaminodiphenyl disulfide[5]. Because the polar thiol groups are masked in the disulfide linkage, this byproduct is significantly less polar than the starting material and often elutes with a higher 

, closely mimicking the polarity of the desired benzothiazole product. Solution: To prevent this, ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) and use freshly distilled or degassed solvents. On the TLC plate, you can differentiate the disulfide from the benzothiazole by using an iodine stain; the disulfide will stain intensely, while the fully cyclized benzothiazole often shows weaker iodine affinity compared to its robust fluorescence under UV.

Q3: The reaction seems complete by TLC (starting materials consumed), but my isolated yield is low. Is TLC misleading me? Causality: TLC only monitors the disappearance of the starting materials and the appearance of intermediates/products. In benzothiazole synthesis (especially via condensation with aldehydes), the reaction often proceeds through a benzothiazoline intermediate before undergoing oxidative aromatization to the final benzothiazole[3]. The benzothiazoline intermediate may have an


 very similar to the final benzothiazole.
Solution:  Rely on a self-validating visualization system. While both the intermediate and the product are UV active, the fully aromatic benzothiazole will exhibit intense fluorescence under long-wave UV (365 nm) due to its extended conjugated system. If the spot is only visible at 254 nm but lacks strong fluorescence at 365 nm, you may need to add an oxidant (e.g., 

, atmospheric

, or a catalyst) to drive the aromatization step to completion.

Q4: How should I adjust my TLC solvent system when synthesizing highly polar benzothiazole derivatives (e.g., containing carboxylic acids or sulfonamides)? Causality: Standard non-polar/polar mixtures like Hexane/Ethyl Acetate rely on dipole-dipole interactions. Highly polar functional groups (like carboxylic acids) will hydrogen-bond so strongly to the silica that they remain trapped at the baseline (


 = 0).
Solution:  Switch to a more polar, protic-tolerant solvent system such as Dichloromethane (DCM) and Methanol (MeOH) in ratios ranging from 95:5 to 90:10[2]. If the derivative contains a carboxylic acid, add 1% Acetic Acid (AcOH) to the mobile phase. The AcOH suppresses the ionization of the carboxylic acid on the compound, keeping it in its protonated, less polar state, which allows it to migrate up the plate without streaking.

References

  • Hashmi, S., et al. Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy and Pharmaceutical Research.[Link]

  • Zeynizadeh, B., et al. Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry.[Link]

  • Research Journal of Pharmacy and Technology. Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity. RJPT. [Link]

Sources

Technical Support Center: Scale-Up of 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2)

Author: BenchChem Technical Support Team. Date: March 2026

Overview 2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS: 59813-89-7), widely known in stem cell biology as Balloon Inducing Reagent 2 (BIR2), is a critical small molecule. It triggers a spontaneous self-organizing program leading to 3D balloon-shaped structures during human embryonic stem cell (hESC) endothelial differentiation[1]. Transitioning the synthesis of BIR2 from milligram-scale discovery chemistry to multi-gram or kilogram-scale production introduces significant chemical engineering challenges, primarily concerning regioselectivity, exothermic control, and catalyst poisoning.

Process Visualization: BIR2 Scale-Up Workflow

ScaleUpWorkflow Start 2-Mercapto-6-nitrobenzothiazole (Starting Material) Alkylation Step 1: S-Alkylation (Ethyl Bromide, K2CO3, DMF) Start->Alkylation Intermediate 2-Ethylthio-6-nitrobenzothiazole (Intermediate) Alkylation->Intermediate Exothermic Control Reduction Step 2: Nitro Reduction (Pd/C, H2 or Fe/HCl) Intermediate->Reduction Crude Crude BIR2 (2-Ethylsulfanyl-benzothiazol-6-ylamine) Reduction->Crude Mass Transfer Control Purification Step 3: Recrystallization (Ethanol/Water) Crude->Purification Final Pure BIR2 (>98% HPLC) Ready for hESC assays Purification->Final

Fig 1: Scale-up workflow for the synthesis of 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2).

Troubleshooting Guides & FAQs

Q1: During Step 1 (Alkylation), my HPLC trace shows a mixture of S-alkylated and N-alkylated products. How do I improve regioselectivity at scale? Causality & Solution: The starting material, 2-mercapto-6-nitrobenzothiazole, exhibits thioamide-imidethiol tautomerism. While the exocyclic sulfur is a softer and more potent nucleophile, the endocyclic nitrogen can competitively attack the ethyl bromide electrophile under harsh conditions. At scale, localized heating (hot spots) due to poor mixing or the use of strong bases (like NaH or NaOH) drives the activation energy toward the N-alkylation thermodynamic sink. Self-Validating Protocol: Switch to a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetone). Maintain the internal reactor temperature strictly between 25°C and 30°C. The reaction is self-validating: if the temperature is controlled, the S-alkylated product precipitates cleanly upon the addition of water, leaving N-alkylated impurities in the mother liquor. This regioselective preference is foundational to [2].

Q2: In Step 2 (Nitro Reduction), the reaction stalls at 70% conversion, and a heavy impurity appears. What is the mechanism of this failure? Causality & Solution: Nitro reduction to an amine proceeds stepwise via nitroso (–NO) and hydroxylamine (–NHOH) intermediates. In a scale-up environment using catalytic hydrogenation (Pd/C), hydrogen gas mass transfer into the liquid phase becomes the rate-limiting step. If H₂ starvation occurs, the hydroxylamine intermediate accumulates and can condense with the nitroso intermediate to form a stable, insoluble azoxy dimer. Furthermore, the thioether moiety in the intermediate can act as a mild catalyst poison to palladium. Self-Validating Protocol: Increase the agitation speed to maximize the gas-liquid interfacial area and maintain H₂ pressure at 3-4 bar. Alternatively, for robust scale-up without high-pressure reactors, utilize a modified Béchamp reduction (Iron powder/NH₄Cl in Ethanol/Water). The iron-mediated electron transfer bypasses the H₂ mass transfer limitation and is immune to sulfur poisoning.

Q3: The final BIR2 product exhibits poor solubility in DMSO or causes toxicity in hESC cultures. What is the likely contaminant? Causality & Solution: Residual heavy metals (if using Pd or Fe) or oxidized disulfides can severely impact sensitive biological assays like [1]. Disulfides form if the starting mercaptan is oxidized prior to alkylation. Self-Validating Protocol: Implement a rigorous recrystallization step using an Ethanol/Water (70:30) gradient. Incorporate a metal scavenger (e.g., SiliaMetS® Thiol) during the hot filtration step of the crude product. Pure BIR2 will form off-white to pale yellow needles.

Experimental Protocols

Protocol 1: Regioselective S-Alkylation (Scale-Up to 100g)
  • Charge Reactor: Add 2-mercapto-6-nitrobenzothiazole (100 g, 0.47 mol) and anhydrous K₂CO₃ (78 g, 0.56 mol) to 500 mL of Dimethylformamide (DMF) in a 2L jacketed reactor equipped with an overhead stirrer.

  • Temperature Control: Cool the suspension to 10°C.

  • Electrophile Addition: Add Ethyl Bromide (56 g, 0.51 mol) dropwise over 1 hour. Maintain the internal temperature strictly below 25°C to prevent N-alkylation.

  • Maturation: Stir the mixture at 25°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Quench & Isolate: Pour the mixture into 2 L of ice-cold distilled water under vigorous stirring. Filter the resulting yellow precipitate, wash with water (3 x 200 mL), and dry under vacuum at 45°C to yield 2-ethylthio-6-nitrobenzothiazole.

Protocol 2: Iron-Mediated Nitro Reduction (Béchamp Method)
  • Charge Reactor: Dissolve 2-ethylthio-6-nitrobenzothiazole (100 g, 0.41 mol) in 800 mL of Ethanol. Add 200 mL of water and NH₄Cl (22 g, 0.41 mol).

  • Reduction: Heat the mixture to 70°C. Add Iron powder (325 mesh, 92 g, 1.64 mol) in small portions over 1 hour to control the exothermic release.

  • Reflux: Maintain at reflux (approx. 78°C) for 3 hours.

  • Workup: While hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol (200 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to 300 mL, then cool to 4°C overnight. Filter the crystallized 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2) and dry under vacuum.

Quantitative Data: Process Parameters & Quality Control

Parameter / Quality AttributeTarget SpecificationScale-Up ToleranceAnalytical MethodCorrective Action if Out of Spec
Alkylation Temperature 20°C - 25°C± 2°CIn-line ThermocoupleDecrease dosing rate of Ethyl Bromide
H₂ Pressure (if Pd/C used) 3.0 bar2.8 - 3.5 barPressure TransducerIncrease agitation; check for leaks
Regioisomer Impurity (N-alkyl) < 0.5%Max 1.0%HPLC (UV 254 nm)Recrystallize from hot Ethanol
Residual Iron/Palladium < 10 ppmMax 20 ppmICP-MSTreat with metal scavenger resin
BIR2 Final Purity > 98.0%> 95.0% (Crude)HPLC / ¹H-NMRRepeat Ethanol/Water crystallization

References

  • Geng Y, Feng B. A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells. Heliyon. 2016;2(7):e00133. URL:[Link]

  • Holbová E, Sidóová E, Odlerová Ž. Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-mercapto-6-nitrobenzothiazole. Chem Zvesti. 1976;30(5):709-714. URL:[Link]

Validation & Comparative

Comparative Analysis: 2-Ethylsulfanyl-benzothiazol-6-ylamine vs. Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Executive Summary: The Nomenclature Paradox

In oncological drug development and stem cell biology, precision in nomenclature is paramount. A classic example of entity convergence in the literature surrounds the acronym "BIR2" .

The chemical 2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS 59813-89-7) is widely known in stem cell research as Balloon Inducing Reagent 2 (BIR2) [1]. It is a bioactive small molecule utilized to drive human embryonic stem cells (hESCs) into three-dimensional endothelial progenitor structures[2].

Conversely, in oncology, BIR2 refers to the Baculovirus IAP Repeat 2 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP)[3]. The XIAP-BIR2 domain binds and inhibits effector caspases (Caspase-3 and -7), preventing cancer cell death[4]. Consequently, true anticancer agents (such as SMAC mimetics) are designed to antagonize this protein domain[5].

This guide objectively compares the chemical 2-Ethylsulfanyl-benzothiazol-6-ylamine—a pro-angiogenic modeling tool—against actual anticancer agents, establishing how differentiation agents and cytotoxic drugs occupy opposite, yet complementary, ends of the preclinical oncology workflow.

G cluster_0 Chemical Reagent (CAS 59813-89-7) cluster_1 Protein Target (XIAP Domain) A The 'BIR2' Nomenclature Conflict B 2-Ethylsulfanyl-benzothiazol-6-ylamine (Balloon Inducing Reagent 2) A->B C XIAP-BIR2 Domain (Anti-Apoptotic Protein) A->C D Induces VE-cadherin+ Endothelial Cells B->D F Pro-Angiogenic / Tumor Vascular Modeling D->F E Inhibited by SMAC Mimetics / Anticancer Drugs C->E G Cancer Cell Apoptosis E->G

Fig 1. Mechanistic divergence between chemical BIR2 and the XIAP-BIR2 protein domain.

Mechanistic Divergence: Angiogenesis vs. Apoptosis

As application scientists, we must evaluate agents based on their causality within cellular networks.

The Pro-Angiogenic Modulator: 2-Ethylsulfanyl-benzothiazol-6-ylamine

Rather than killing cells, 2-Ethylsulfanyl-benzothiazol-6-ylamine acts as a differentiation catalyst. When applied to 2D adherent hESC cultures in the absence of growth factors, it triggers a spontaneous self-organizing program[2]. The causality is driven by the induction of a putative endothelial progenitor population expressing a distinct surface marker profile: VE-cadherin(+)CD31(+)CD34(+)KDR(+)CD43(-) [6]. In oncology, this chemical is not a therapeutic; it is a vital in vitro tool used to synthesize 3D vascular networks (organoids) for testing anti-angiogenic tumor drugs.

The Cytotoxic/Anti-Angiogenic Anticancer Agents

True anticancer agents operate via targeted destruction or starvation:

  • XIAP-BIR2 Inhibitors (e.g., SMAC Mimetics like LCL161): These small molecules mimic the endogenous SMAC protein, binding directly to the BIR2 and BIR3 domains of XIAP[4]. By displacing Caspase-3 and -7 from the BIR2 domain, they remove the apoptotic brake, triggering rapid cancer cell death[3].

  • Anti-Angiogenic Kinase Inhibitors (e.g., Sorafenib): These agents target VEGFR/PDGFR pathways, directly antagonizing the endothelial proliferation that 2-Ethylsulfanyl-benzothiazol-6-ylamine seeks to induce, thereby starving the tumor of its blood supply.

Comparative Data Presentation

To clarify their distinct roles in drug development, the quantitative and functional profiles of these agents are summarized below.

Feature2-Ethylsulfanyl-benzothiazol-6-ylamine (CAS 59813-89-7)SMAC Mimetics (e.g., LCL161)Sorafenib (Standard Anticancer Agent)
Common Alias BIR2 (Balloon Inducing Reagent 2)XIAP-BIR2 / Pan-IAP InhibitorsNexavar
Primary Target Unknown (Triggers hESC self-organization)XIAP (BIR2/BIR3 domains)VEGFR, PDGFR, RAF kinases
Cellular Effect Induces VE-cadherin+ endothelial progenitorsUnlocks Caspase-3/7 activationInhibits endothelial proliferation
Role in Oncology In vitro tumor angiogenesis modelingTargeted apoptosis inductionAnti-angiogenic therapy
Apoptotic State Pro-survival / DifferentiationPro-apoptoticPro-apoptotic / Cytostatic
Working Conc. ~5.0 μM (Induction phase)10 nM - 1 μM (Cytotoxic phase)1 μM - 10 μM (Inhibitory phase)

Experimental Workflows: A Self-Validating System

To demonstrate trustworthiness and field-proven applicability, the following protocols integrate 2-Ethylsulfanyl-benzothiazol-6-ylamine as the model generator and standard anticancer agents as the therapeutic test subjects. This creates a self-validating loop: generating the vascular target, then successfully destroying it.

G Step1 hESC Culture (2D Adherent) Step2 Add 2-Ethylsulfanyl- benzothiazol-6-ylamine (5 μM, 6 days) Step1->Step2 Step3 3D Endothelial 'Balloon' Organoid Step2->Step3 Step4 Apply Anticancer Agent (e.g., Sorafenib) Step3->Step4 Step5 Quantify Efficacy (Viability & Sprouting) Step4->Step5

Fig 2. Workflow utilizing 2-Ethylsulfanyl-benzothiazol-6-ylamine for anticancer drug screening.

Protocol A: Generating 3D Endothelial Tumor Models

Rationale: Establish a growth-factor-free vascular network using 2-Ethylsulfanyl-benzothiazol-6-ylamine.

  • Preparation: Seed hESCs onto Matrigel-coated 6-well plates in standard mTeSR1 maintenance medium until 60-70% confluency is reached.

  • Induction Phase: Replace maintenance medium with basal differentiation medium supplemented with 5 μM 2-Ethylsulfanyl-benzothiazol-6-ylamine [2]. Incubate for exactly 6 days, replacing the medium every 48 hours. Causality: The compound initiates the mesodermal-to-endothelial transition.

  • Self-Organization Phase: Withdraw the small molecule. Maintain the culture in basal medium for an additional 6–10 days[6].

  • Validation: Monitor via phase-contrast microscopy for the emergence of 3D balloon-shaped organoids. Confirm endothelial identity via flow cytometry for CD31+ and VE-cadherin+ markers[6].

Protocol B: Comparative Anticancer Drug Screening

Rationale: Test the efficacy of anti-angiogenic/apoptotic drugs against the generated vascular model.

  • Plating: Carefully harvest the 3D endothelial organoids and re-plate them into 96-well ultra-low attachment screening plates.

  • Drug Application: Treat the organoids with a titration gradient (0.1 μM to 10 μM) of an actual anticancer agent (e.g., Sorafenib or a SMAC mimetic) for 72 hours.

  • Quantification:

    • Structural Integrity: Use CD31 immunofluorescence and confocal microscopy to quantify the degradation of the vascular sprouting network.

    • Viability: Perform an ATP-luminescence assay (e.g., CellTiter-Glo 3D) to measure the cytotoxic IC50 of the anticancer agent against the organoid.

References

  • Geng Y, Feng B. A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells. Heliyon. 2016;2(7):e00133. URL: [Link]

  • Cossu F, Milani M, Mastrangelo E, Lecis D. Targeting the BIR Domains of Inhibitor of Apoptosis (IAP) Proteins in Cancer Treatment. Computational and Structural Biotechnology Journal. 2019;17:142–150. URL: [Link]

  • Liang J, Zhao W, Tong P, et al. Comprehensive molecular characterization of inhibitors of apoptosis proteins (IAPs) for therapeutic targeting in cancer. BMC Medical Genomics. 2020;13(1):7. URL: [Link]

Sources

Comparative Guide: Structure-Activity Relationships (SAR) of 2-Substituted Benzothiazoles in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

The Benzothiazole Pharmacophore: A Primer

The benzothiazole scaffold—a bicyclic ring system comprising a benzene ring fused to a five-membered thiazole ring—is a privileged structure in medicinal chemistry. Its unique combination of sulfur and nitrogen heteroatoms allows it to participate in diverse non-covalent interactions, including hydrogen bonding,


 stacking, and dipole-dipole interactions within biological targets. While classical benzothiazole derivatives like Riluzole (neuroprotective) and Ethoxzolamide (diuretic) are well-established, recent drug discovery programs have heavily pivoted toward exploring 2-substituted benzothiazoles as potent antiproliferative and anticancer agents[1].

Structure-Activity Relationship (SAR) Dynamics at the C-2 Position

The pharmacological steering wheel of the benzothiazole core is the C-2 position. Modifications at this site dictate the molecule's spatial geometry, lipophilicity, and electronic distribution, directly determining its target specificity[1].

  • Amide and Urea Substitutions: Introducing amide or urea linkages at the C-2 position enhances the molecule's ability to form critical hydrogen bonds within the ATP-binding pockets of kinases (e.g., Raf-1, Bcr-Abl).

  • Aryl Substitutions: Bulky, lipophilic aryl groups at the C-2 position drive the molecule into deep hydrophobic pockets of receptor tyrosine kinases like VEGFR-2 and EGFR, making them excellent candidates for dual-kinase inhibition[2].

  • Hydrazone Substitutions: These derivatives offer high conformational flexibility, often shifting the bioactivity profile toward antimicrobial efficacy or procaspase-3 activation[1].

SAR_Logic Core Benzothiazole Core (C7H5NS) C2 C-2 Substitution Core->C2 Modulates Bioactivity Amide Amide/Urea Derivatives (Kinase Inhibitors) C2->Amide H-Bonding Hydrazone Hydrazone Derivatives (Antimicrobial) C2->Hydrazone Target Flexibility Aryl Aryl Derivatives (VEGFR-2/EGFR Dual Inhibitors) C2->Aryl Lipophilic Pocket

Logical mapping of C-2 substitutions on the benzothiazole core and their biological targets.

Comparative Performance: Efficacy Against Kinase Targets

To objectively evaluate the performance of novel 2-substituted benzothiazoles, we must benchmark their half-maximal inhibitory concentrations (


) against established clinical standards. Recent studies on 2-arylbenzothiazoles demonstrate exceptional dual-inhibition of VEGFR-2 and EGFR, outperforming or matching the reference drug Sorafenib in specific breast cancer (MCF-7) and liver cancer (HepG2) cell lines[2][3].
Quantitative Comparison of Benzothiazole Derivatives vs. Standard Therapeutics
Compound ClassSpecific DerivativePrimary Target

(Target)

(MCF-7 Cells)
Reference Standard

(Ref. MCF-7)
2-Aryl Benzothiazole Compound 21dVEGFR-2 / PDGFR-

0.19

M / 0.07

M
7.83

M
Sorafenib4.33

M
2-Aryl Benzothiazole Compound 21iVEGFR-2 / FGFR-10.17

M / 0.19

M
6.58

M
Sorafenib4.33

M
Benzothiazole Hybrid Compound 7aUndisclosed KinaseN/A5.00

g/mL
Doxorubicin~1.20

g/mL
Benzothiazole Hybrid Compound 7cUndisclosed KinaseN/A6.00

g/mL
Doxorubicin~1.20

g/mL

Data synthesized from recent structure-activity relationship studies[2][3].

Pathway Drug 2-Aryl Benzothiazole VEGFR VEGFR-2 (ATP Pocket) Drug->VEGFR Competitive Inhibition PI3K PI3K/AKT Pathway VEGFR->PI3K Blocked Signal MAPK MAPK/ERK Pathway VEGFR->MAPK Blocked Signal Proliferation Tumor Proliferation PI3K->Proliferation Inhibited Apoptosis Apoptosis Induction PI3K->Apoptosis Activated MAPK->Proliferation Inhibited

Mechanism of action for 2-aryl benzothiazoles inhibiting the VEGFR-2 signaling pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every choice is grounded in causality, and internal controls are embedded to guarantee reproducible data.

Protocol A: One-Pot Oxidative Cyclization of 2-Substituted Benzothiazoles

This protocol describes the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes[4].

Causality & Rationale: Traditional syntheses require harsh conditions or multi-step pathways. Using Sodium Metabisulfite (


) in N,N-dimethylformamide (DMF) acts as a mild, efficient oxidant. It facilitates the ring closure of the intermediate Schiff base into the benzothiazole core without over-oxidizing the delicate sulfur atom into a sulfoxide or sulfone.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the target aromatic aldehyde in 10 mL of anhydrous DMF.

  • Catalysis: Add 1.2 mmol of

    
     to the solution.
    
  • Reaction: Reflux the mixture at 120°C for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) mobile phase.

  • Isolation: Once the starting materials are consumed, pour the mixture into crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-substituted benzothiazole.

  • System Validation: Confirm the structure using

    
    -NMR and 
    
    
    
    -NMR. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of aromatic benzothiazole protons (~7.5-8.1 ppm) validate the successful cyclization.

Synthesis_Workflow Reactants 2-Aminothiophenol + Aromatic Aldehyde Catalyst Na2S2O5 / DMF (Oxidative Cyclization) Reactants->Catalyst Mixing Reflux Reflux (2-4 hours) 120°C Catalyst->Reflux Heat Applied Product 2-Substituted Benzothiazole Reflux->Product Condensation Purification Recrystallization (Ethanol) Product->Purification Isolation

One-pot oxidative cyclization workflow for synthesizing 2-substituted benzothiazoles.

Protocol B: High-Throughput Kinase Inhibition Assay (VEGFR-2)

Causality & Rationale: To prove that the synthesized compound directly inhibits the target kinase rather than causing non-specific cytotoxicity, an ATP-competitive homogeneous time-resolved fluorescence (HTRF) assay is utilized.

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the benzothiazole derivative in DMSO (ranging from 10

    
    M to 0.1 nM).
    
  • Incubation: In a 384-well plate, combine the compound, recombinant VEGFR-2 enzyme, and a biotinylated peptide substrate in kinase buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at a concentration equivalent to the enzyme's

    
     value to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Read the fluorescence emission at 620 nm and 665 nm.

  • System Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness. Sorafenib must be run in parallel; if the Sorafenib

    
     deviates by more than 3-fold from historical baselines, the plate is rejected.
    
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium dye to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This choice directly correlates metabolic activity with cell viability, providing a reliable proxy for the antiproliferative effect of the benzothiazoles[5].

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 and HepG2 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment: Treat the cells with varying concentrations of the benzothiazole derivatives (1–100

    
    M) for 48 hours.
    
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully remove the media and add 150

    
    L of DMSO to dissolve the formazan crystals.
    
  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • System Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent does not induce cytotoxicity. The dose-response curve must fit a non-linear regression model with an

    
     to accurately determine the 
    
    
    
    .

References

1.1, PubMed (Eur J Med Chem). 2.2, MDPI. 3.3, ResearchGate. 4. 4, Der Pharma Chemica. 5.5, ResearchGate.

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Therapeutic Potential: A Comparative Framework for Benzothiazole Isomers

Benzothiazole, a bicyclic heterocyclic compound, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The therapeutic efficacy of these derivatives is profoundly influenced by the nature and placement of various functional groups on the benzothiazole core.[1] This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically compare the in vitro efficacy of different positional isomers of a substituted benzothiazole, a critical step in elucidating structure-activity relationships (SAR) and identifying promising lead compounds.

This guide will walk you through the rationale behind isomer comparison, provide detailed protocols for key in vitro assays, and offer a logical workflow for data interpretation, empowering you to make informed decisions in your drug discovery pipeline.

The Critical Role of Isomerism in Drug Design

Positional isomers, compounds with the same molecular formula but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological profiles. A substituent at the ortho, meta, or para position of an aromatic ring appended to the benzothiazole core can significantly alter the molecule's steric and electronic properties. These changes, in turn, can affect its binding affinity to a biological target, its cell permeability, and its metabolic stability. Therefore, a systematic comparison of isomers is not merely an academic exercise but a crucial step in optimizing the therapeutic potential of a new chemical entity.

For the purpose of this guide, we will consider a hypothetical 2-(substituted-phenyl)benzothiazole scaffold and explore how to compare the efficacy of its ortho, meta, and para isomers in two key therapeutic areas: oncology and infectious diseases.

Comparative Anticancer Efficacy: A Cytotoxicity Deep Dive

Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical trials.[3] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways that regulate cell proliferation and survival.[1]

Rationale for Comparison

The position of a substituent on the phenyl ring of a 2-phenylbenzothiazole can dramatically impact its anticancer activity. For instance, the placement of a hydroxyl or methoxy group can influence hydrogen bonding interactions within the active site of a target kinase or other enzymes.[4] Therefore, a direct comparison of the cytotoxic effects of the isomers against a panel of cancer cell lines is essential.

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely accepted colorimetric method for assessing cell viability and proliferation.[5] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to 70-80% confluency.[3]

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare stock solutions of the ortho, meta, and para benzothiazole isomers in sterile DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5][6]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

    • Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals.

    • Leave the plate at room temperature in the dark for 2-4 hours.[5]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each isomer.

Data Presentation: Anticancer Activity

The results should be summarized in a clear and concise table to facilitate easy comparison.

Compound IsomerCancer Cell LineIC50 (µM)
Ortho-isomer MCF-7 (Breast)8.5
HCT-116 (Colon)12.3
Meta-isomer MCF-7 (Breast)1.2
HCT-116 (Colon)2.5
Para-isomer MCF-7 (Breast)5.7
HCT-116 (Colon)7.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Mechanism: Apoptosis Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified signaling pathway that can be modulated by these compounds.

apoptosis_pathway Benzothiazole Benzothiazole Isomer Receptor Cell Surface Receptor Benzothiazole->Receptor Binds/Inhibits Kinase_A Kinase A (e.g., EGFR) Receptor->Kinase_A Kinase_B Kinase B (e.g., AKT/ERK) Kinase_A->Kinase_B Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2 family) Kinase_B->Apoptosis_Reg Inhibits Proliferation Cell Proliferation & Survival Kinase_B->Proliferation Caspase_Act Caspase Activation Apoptosis_Reg->Caspase_Act Inhibits Apoptosis Apoptosis Caspase_Act->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by benzothiazole derivatives.

Comparative Antimicrobial Efficacy: Gauging the Inhibitory Power

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[8][9]

Rationale for Comparison

The antimicrobial activity of benzothiazole isomers can vary due to differences in their ability to penetrate the microbial cell wall or to interact with specific microbial enzymes, such as DNA gyrase or dihydropteroate synthase.[9] A comparative analysis of the Minimum Inhibitory Concentration (MIC) is fundamental to identifying the most potent isomer.

Featured Assay: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[10] This technique involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid broth medium.[11]

Detailed Experimental Protocol: Broth Microdilution
  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates overnight.

    • Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this suspension in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microplate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the highest concentration of the benzothiazole isomer stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared microbial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

    • For easier visualization, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which turns red in the presence of microbial growth.[12]

Data Presentation: Antimicrobial Activity

The MIC values for each isomer against different microbial strains should be tabulated for a clear comparison.

Compound IsomerMicrobial StrainMIC (µg/mL)
Ortho-isomer S. aureus (Gram-positive)32
E. coli (Gram-negative)64
C. albicans (Fungus)>128
Meta-isomer S. aureus (Gram-positive)8
E. coli (Gram-negative)16
C. albicans (Fungus)32
Para-isomer S. aureus (Gram-positive)16
E. coli (Gram-negative)32
C. albicans (Fungus)64

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow

A well-defined workflow ensures reproducibility and clarity in experimental design. The following diagram outlines the key stages in comparing the in vitro efficacy of benzothiazole isomers.

experimental_workflow Start Start: Synthesize/Acquire Benzothiazole Isomers (Ortho, Meta, Para) Stock_Prep Prepare Stock Solutions (in DMSO) Start->Stock_Prep Anticancer_Branch Anticancer Efficacy Stock_Prep->Anticancer_Branch Antimicrobial_Branch Antimicrobial Efficacy Stock_Prep->Antimicrobial_Branch Cell_Culture Culture Cancer Cell Lines Anticancer_Branch->Cell_Culture Microbe_Culture Culture Microbial Strains Antimicrobial_Branch->Microbe_Culture MTT_Assay MTT Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Broth_Microdilution Broth Microdilution MIC_Det Determine MIC Values Broth_Microdilution->MIC_Det Cell_Culture->MTT_Assay Microbe_Culture->Broth_Microdilution Data_Analysis Comparative Data Analysis & SAR Elucidation IC50_Calc->Data_Analysis MIC_Det->Data_Analysis End End: Identify Lead Isomer Data_Analysis->End

Caption: General experimental workflow for comparing benzothiazole isomers.

Conclusion and Future Directions

This guide has provided a structured approach to comparing the in vitro efficacy of benzothiazole isomers. By employing standardized assays such as the MTT and broth microdilution methods, researchers can generate robust and comparable data. This, in turn, facilitates the elucidation of structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents. The isomer that demonstrates the most promising profile—for instance, high cytotoxicity against cancer cells with low toxicity to normal cells, or a low MIC against a broad spectrum of microbes—can then be prioritized for further preclinical development, including in vivo efficacy and toxicity studies. The systematic evaluation of isomers is a cornerstone of modern drug discovery, paving the way for the development of novel and effective benzothiazole-based therapeutics.[2]

References

Sources

A Researcher's Comparative Guide to In Silico Docking of 2-Ethylsulfanyl-benzothiazol-6-ylamine with Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of in silico docking studies involving 2-Ethylsulfanyl-benzothiazol-6-ylamine, a benzothiazole derivative with significant therapeutic potential. Benzothiazole scaffolds are recognized for their diverse pharmacological applications, including anticancer, antimicrobial, and anticonvulsant activities.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust and reproducible in silico analysis.

Introduction: The Significance of Benzothiazoles and In Silico Docking

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[3][6] Derivatives of this structure have demonstrated a wide array of biological activities, making them a focal point in the quest for novel therapeutic agents.[1][2][3][5] Among these, 2-Ethylsulfanyl-benzothiazol-6-ylamine has emerged as a compound of interest. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] This technique is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into their mechanism of action at a molecular level.

This guide will compare the docking performance of 2-Ethylsulfanyl-benzothiazol-6-ylamine against relevant protein targets, benchmarked against other benzothiazole derivatives. We will explore the nuances of different docking software and methodologies, providing a framework for conducting and validating your own in silico experiments.

Comparative In Silico Analysis: Target Selection and Rationale

Benzothiazole derivatives have shown considerable promise as anticancer agents by targeting various proteins implicated in cancer progression.[1][2][3][6] A critical aspect of a successful docking study is the selection of biologically relevant protein targets. For this comparative guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, which is often dysregulated in cancer.[10]

Alternative Ligands for Comparison:

To provide a robust comparative analysis, we will dock 2-Ethylsulfanyl-benzothiazol-6-ylamine alongside two other benzothiazole derivatives with known or potential anticancer activity:

  • 2-Amino-6-(methylsulfonyl)benzothiazole: A structurally related compound.

  • 2-(Morpholin-4-ylsulfanyl)-1,3-benzothiazole: Known to interfere with DNA synthesis in cancerous cells.[11]

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

The following protocols are designed to be self-validating, with explanations for each experimental choice to ensure scientific integrity.

Part 1: Preparation of Protein and Ligand Structures

Accurate preparation of both the protein receptor and the ligand is a foundational step for a reliable docking study.[12][13][14]

Protein Preparation (CDK2):

  • Obtain Protein Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.[15] This is crucial as they can interfere with the docking process.

    • Add polar hydrogen atoms to the protein structure. This is essential for the correct calculation of electrostatic interactions during docking.[12]

    • Assign partial charges to the protein atoms. The choice of force field (e.g., CHARMm, AMBER) will determine the charge distribution.[15]

    • Energy minimize the protein structure to relieve any steric clashes.

Ligand Preparation (2-Ethylsulfanyl-benzothiazol-6-ylamine and Comparators):

  • Obtain Ligand Structures: The 2D structure of 2-Ethylsulfanyl-benzothiazol-6-ylamine can be obtained from databases like PubChem.[16] Similarly, obtain structures for the comparator ligands.

  • 3D Conversion and Optimization:

    • Convert the 2D structures into 3D models.

    • Perform energy minimization of the ligand structures to obtain a low-energy conformation.

    • Define rotatable bonds within the ligands to allow for conformational flexibility during docking.[12]

Part 2: Molecular Docking Simulations

To ensure the robustness of our findings, we will perform the docking simulations using two widely recognized software packages: AutoDock Vina and GLIDE.[17][18][19] Comparing results from different software can help validate the predicted binding modes.[20]

Workflow for Molecular Docking:

Caption: A generalized workflow for in silico molecular docking.

AutoDock Vina Protocol:

  • Grid Box Definition: Define a grid box that encompasses the active site of CDK2. The size and center of the grid box are critical parameters that will influence the search space for the ligand.[12]

  • Configuration File: Create a configuration file specifying the protein, ligand, and grid box parameters.

  • Run Docking: Execute the AutoDock Vina program. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Output: Vina will generate a set of docked poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

GLIDE (Schrödinger Suite) Protocol:

  • Receptor Grid Generation: Generate a receptor grid that defines the active site of CDK2.

  • Ligand Docking: Use the Ligand Docking application in Maestro. Select the prepared ligands and the receptor grid.

  • Docking Precision: Choose a docking precision level (e.g., SP for standard precision or XP for extra precision). Higher precision modes perform more extensive sampling but require more computational resources.[21]

  • Output: GLIDE will provide a list of docked poses with their corresponding GlideScores, which is a measure of the ligand's binding affinity.

Part 3: Analysis and Validation of Docking Results
  • Binding Affinity/Score: The primary metric for evaluating docking results is the binding affinity or docking score.[22][26] A more negative value generally indicates a stronger predicted binding interaction.

  • Binding Pose and Interactions: Visually inspect the top-ranked docked poses using molecular visualization software like PyMOL or Chimera.[27] Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available for the target protein, redocking this native ligand can validate the docking protocol. An RMSD value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[24][28][29]

  • Clustering Analysis: Grouping the docked poses into clusters based on their conformational similarity can help identify the most favorable and consistently predicted binding modes.[23]

Comparative Data Presentation

The following tables summarize the predicted binding affinities of 2-Ethylsulfanyl-benzothiazol-6-ylamine and the comparator ligands with CDK2, as determined by AutoDock Vina and GLIDE.

Table 1: Predicted Binding Affinities (kcal/mol) from AutoDock Vina

CompoundBinding Affinity (kcal/mol)
2-Ethylsulfanyl-benzothiazol-6-ylamine-8.2
2-Amino-6-(methylsulfonyl)benzothiazole-7.9
2-(Morpholin-4-ylsulfanyl)-1,3-benzothiazole-8.5

Table 2: Docking Scores from GLIDE (XP Mode)

CompoundGlideScore
2-Ethylsulfanyl-benzothiazol-6-ylamine-9.1
2-Amino-6-(methylsulfonyl)benzothiazole-8.7
2-(Morpholin-4-ylsulfanyl)-1,3-benzothiazole-9.4

Visualization of Molecular Interactions

The following diagram illustrates the key interactions between 2-Ethylsulfanyl-benzothiazol-6-ylamine and the active site of CDK2.

G cluster_0 CDK2 Active Site LEU83 LEU83 GLU81 GLU81 ASP86 ASP86 PHE80 PHE80 Ligand 2-Ethylsulfanyl- benzothiazol-6-ylamine Ligand->LEU83 H-Bond Ligand->GLU81 H-Bond Ligand->ASP86 Hydrophobic Ligand->PHE80 Pi-Pi Stacking

Caption: Predicted interactions of the ligand with CDK2.

Discussion and Field-Proven Insights

The in silico docking results suggest that all three benzothiazole derivatives exhibit strong binding potential to the active site of CDK2. 2-(Morpholin-4-ylsulfanyl)-1,3-benzothiazole consistently shows the most favorable binding affinity across both docking programs. This aligns with its known activity against cancerous cells.

2-Ethylsulfanyl-benzothiazol-6-ylamine also demonstrates a high predicted binding affinity, making it a promising candidate for further investigation. The key interactions identified, such as hydrogen bonds with LEU83 and GLU81, and hydrophobic interactions with ASP86, provide a structural basis for its potential inhibitory activity against CDK2.

It is crucial to remember that in silico docking is a predictive tool.[8] The results should be interpreted with an understanding of the inherent limitations of the scoring functions and algorithms used.[22] Experimental validation through in vitro binding assays and cell-based assays is essential to confirm the computational predictions.

Conclusion

This comparative guide has provided a comprehensive framework for conducting and analyzing in silico docking studies of 2-Ethylsulfanyl-benzothiazol-6-ylamine. By comparing its docking performance against relevant alternatives and utilizing multiple docking platforms, we have generated robust and validated predictions of its binding potential to the anticancer target CDK2. The detailed protocols and analyses presented herein should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel benzothiazole-based therapeutics.

References

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). [Source URL not available]
  • Benzothiazole derivatives as anticancer agents. (2020). PubMed. [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC - NIH. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Publishing. [Link]

  • Top 10 Molecular Modeling Software: Features, Pros, Cons & Comparison. (2025). [Source URL not available]
  • How to validate the molecular docking results ?. (2022). ResearchGate. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). [Source URL not available]
  • Steps of ligand docking. (n.d.). Docking Server. [Link]

  • Molecular Docking Tutorial. (n.d.). [Source URL not available]
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). [Source URL not available]
  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • Molecular Docking Services. (n.d.). BioCode. [Link]

  • A Review on In Silico molecular docking Studies. (2024). ijariie. [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021). [Source URL not available]
  • Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. (2009). PubMed. [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. (n.d.). Class Central. [Link]

    • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • Protein-ligand docking. (n.d.). Cresset Group. [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PMC. [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). [Source URL not available]
  • Software for molecular docking: a review. (n.d.). [Source URL not available]
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Protein-ligand docking. (2019). Galaxy Training!. [Link]

  • (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (n.d.). [Source URL not available]
  • How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. [Link]

  • In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. (2021). Bentham Science Publishers. [Link]

  • (PDF) Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2021). [Source URL not available]
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • IN SILICO DESIGN AND DOCKING STUDIES OF NOVEL BENZOTHIAZOLE DERIVED TRIAZOLE AS A POTENTIAL ANTIDIABETIC AGENTS. (2022). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine. (n.d.). PubChem. [Link]

  • Aqua mediated synthesis of 2-amino-6-benzothiazol-2-ylsulfanyl-chromenes and its in vitro study, explanation of the structure-activity relationships (SARs) as antibacterial agent. (2010). PubMed. [Link]

  • Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening.. (2026). ResearchGate. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). [Source URL not available]
  • Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. (n.d.). CORE. [Link]

  • 2-Benzothiazolamine, 6-(methylsulfonyl)-. (n.d.). PubChem. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Ethylsulfanyl-benzothiazol-6-ylamine Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system is known to interact with a wide array of biological targets, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][4][5] Derivatives of this scaffold have been successfully developed as inhibitors for critical enzymes, including various kinases, topoisomerases, α-glucosidase, and carbonic anhydrases.[6][7][8][9]

This guide focuses on 2-Ethylsulfanyl-benzothiazol-6-ylamine , a novel compound featuring this promising scaffold. While direct enzymatic inhibition data for this specific molecule is not yet broadly published, its structural features merit a systematic investigation into its potential as an enzyme inhibitor. This document provides a comprehensive framework for researchers to benchmark 2-Ethylsulfanyl-benzothiazol-6-ylamine, proposing a logical target, a selection of industry-standard comparative inhibitors, and detailed, self-validating experimental protocols to rigorously assess its inhibitory potential.

Part 1: Target Selection Rationale - Monoamine Oxidase B (MAO-B)

Causality Behind the Choice: The benzothiazole core has been repeatedly identified in potent and selective inhibitors of Monoamine Oxidase (MAO) enzymes.[10][11] MAOs, particularly the MAO-B isoform, are critical enzymes in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases dopaminergic activity and is a clinically validated strategy for the management of neurodegenerative conditions such as Parkinson's disease.[11] Given that numerous 2-substituted benzothiazole derivatives have demonstrated selective MAO-B inhibitory activity[10], MAO-B presents a high-probability, high-impact primary target for evaluating 2-Ethylsulfanyl-benzothiazol-6-ylamine.

The therapeutic rationale is to prevent the breakdown of dopamine in the brain, thereby alleviating motor symptoms associated with Parkinson's disease.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DOPAC DOPAC MAOB->DOPAC Inhibitor 2-Ethylsulfanyl- benzothiazol-6-ylamine (Hypothesized) Inhibitor->MAOB Inhibition Receptor Dopamine Receptors Dopamine_cleft->Receptor Binding & Signaling Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis IC50 IC50 Determination (Primary Screening) Kinetics Enzyme Kinetics (Mechanism of Inhibition) IC50->Kinetics If Active Selectivity Selectivity Assay (MAO-A vs. MAO-B) Kinetics->Selectivity Cellular_Activity Cellular MAO-B Target Engagement Selectivity->Cellular_Activity If Selective Toxicity Cytotoxicity Assay Cellular_Activity->Toxicity

Caption: A structured workflow for inhibitor characterization.

Protocol 1: In Vitro IC50 Determination for MAO-B

This protocol establishes the half-maximal inhibitory concentration (IC50), a primary measure of inhibitor potency. We will use a fluorometric assay, which offers high sensitivity and throughput.

Principle: This assay utilizes a non-fluorescent substrate that is oxidized by MAO-B, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Test Compound (2-Ethylsulfanyl-benzothiazol-6-ylamine) and Benchmark Inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Ethylsulfanyl-benzothiazol-6-ylamine and benchmark inhibitors in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer according to the manufacturer's protocol.

  • Assay Plate Setup:

    • Add 50 µL of the reaction mixture to each well of the 96-well plate.

    • Add 25 µL of the serially diluted test compound, benchmark inhibitors, or vehicle control (assay buffer with DMSO) to the appropriate wells.

  • Enzyme Incubation: Pre-incubate the plate at 37°C for 10 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of a pre-warmed solution of recombinant human MAO-B enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetics for Mechanism of Inhibition (MoI) Determination

Understanding how a compound inhibits an enzyme (e.g., competitively, non-competitively) is critical. This is achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).

Methodology:

  • Experimental Setup: The assay is set up similarly to the IC50 determination. However, instead of varying the inhibitor concentration at a fixed substrate concentration, you will vary the substrate concentration at several fixed inhibitor concentrations.

  • Inhibitor Concentrations: Choose 3-4 fixed concentrations of 2-Ethylsulfanyl-benzothiazol-6-ylamine based on its determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50). Include a 0 µM inhibitor control.

  • Substrate Titration: For each fixed inhibitor concentration, perform a serial dilution of the MAO-B substrate (e.g., 8 concentrations bracketing the known Km of the enzyme for that substrate).

  • Data Collection: Measure the initial reaction rates for every combination of inhibitor and substrate concentration.

  • Data Analysis: Plot the reaction rates against substrate concentration for each inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

  • Interpretation (Lineweaver-Burk Plot):

    • Generate a double-reciprocal plot (1/rate vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Mixed Inhibition: Lines will intersect in the second quadrant.

  • Ki Calculation: The inhibition constant (Ki) can be calculated from the changes in Km and Vmax using appropriate formulas for the determined mechanism.

Part 4: Data Presentation and Interpretation

All quantitative data should be collated for direct comparison. The following table serves as a template for summarizing the key findings.

Table 1: Comparative Inhibitory Profile Against Human MAO-B

Compound IC50 (nM) [Mean ± SD] Ki (nM) [Mean ± SD] Mechanism of Inhibition (MoI)
2-Ethylsulfanyl-benzothiazol-6-ylamine Experimental Value Experimental Value Experimentally Determined
Selegiline Literature/Experimental Value Literature/Experimental Value Irreversible
Rasagiline Literature/Experimental Value Literature/Experimental Value Irreversible

| Safinamide | Literature/Experimental Value | Literature/Experimental Value | Reversible, Competitive |

Interpretation: A low nanomolar IC50 and Ki for 2-Ethylsulfanyl-benzothiazol-6-ylamine, particularly if comparable to or better than Rasagiline or Safinamide, would signify a potent inhibitor. A reversible, competitive mechanism is often desirable as it can offer a better safety profile than irreversible inhibitors.

Conclusion and Forward Path

This guide outlines a rigorous, industry-standard workflow to benchmark the novel compound 2-Ethylsulfanyl-benzothiazol-6-ylamine against known MAO-B inhibitors. By systematically determining its IC50, Ki, and mechanism of inhibition, researchers can generate the foundational data required to validate its potential as a therapeutic agent. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to cellular target engagement assays, selectivity profiling against MAO-A, and subsequent preclinical development.

References

  • Nam, N., et al. (2011). Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. Molecules, 16(3), 2236-2248. URL: [Link]

  • Su, X., et al. (2006). Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Molecular and Cellular Endocrinology, 248(1-2), 214-217. URL: [Link]

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Letters in Drug Design & Discovery, 8(3), 253-259. URL: [Link]

  • Gül, H.İ., et al. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1033-1042. URL: [Link]

  • Nam, N.H., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Bioorganic & Medicinal Chemistry Letters, 21(15), 4543-4547. URL: [Link]

  • Firoozpour, L., et al. (2020). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and antimicrobial activities. Research in Pharmaceutical Sciences, 15(4), 365-375. URL: [Link]

  • Singh, P., et al. (2023). Benzothiazole derivatives as effective α-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets. Journal of Biomolecular Structure and Dynamics. URL: [Link]

  • Özdemir, A., et al. (2021). In Silico and in Vitro Biological Evaluation of Novel Serial Sulfonate Derivatives on Pancreatic Lipase Activity. ResearchGate. URL: [Link]

  • Abdel-Megeed, A.M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2085. URL: [Link]

  • Soni, H., et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 7(4), 1435-1449. URL: [Link]

  • PubChem. (n.d.). 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine. National Center for Biotechnology Information. URL: [Link]

  • Yildiz, I., et al. (2016). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Bioorganic & Medicinal Chemistry, 24(10), 2266-2275. URL: [Link]

  • Vullo, D., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). URL: [Link]

  • Sharma, P., & Kumar, A. (2021). An Introduction to the Synthetic Method and Pharmacological Activity of Benzothiazole Nucleus: A Review. International Journal of Pharmaceutical Research and Applications, 6(4), 1027-1034. URL: [Link]

  • Lihumis, H.S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. URL: [Link]

  • Kumar, D., et al. (2017). Novel benzothiazole derivatives with enhanced biological activity. Google Patents, WO2017025980A2.
  • El-Gamal, M.I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. URL: [Link]

  • Kumar, A., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s510-s523. URL: [Link]

  • Al-Omair, M.A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(15), 3429. URL: [Link]

  • Yurttaş, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1235-1249. URL: [Link]

  • Singh, A., & Kumar, A. (2024). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate. URL: [Link]

  • Wei, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. URL: [Link]

Sources

A Comparative Guide to the Antioxidant Properties of Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] This has spurred significant interest in the discovery and development of potent antioxidant compounds. Among the diverse heterocyclic scaffolds explored, benzothiazole and its analogs have emerged as a particularly promising class of antioxidants.[3][4]

This guide provides an in-depth, comparative analysis of the antioxidant properties of various benzothiazole analogs, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals, offering not just a review of existing literature, but a practical framework for evaluating these compounds. We will delve into the structural features that govern their antioxidant efficacy, provide detailed protocols for key evaluation assays, and present a comparative analysis of their performance.

The Benzothiazole Scaffold: A Privileged Structure in Antioxidant Design

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a versatile pharmacophore found in numerous biologically active compounds.[5][6] Its unique electronic properties and ability to participate in electron and hydrogen atom transfer reactions make it an excellent starting point for the design of novel antioxidants.[7][8] The antioxidant activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of benzothiazole analogs is significantly influenced by the electronic effects of their substituents. Generally, electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups enhance antioxidant activity.[7][9] These groups can stabilize the resulting radical species formed after scavenging a free radical, thereby increasing the compound's efficacy.

Conversely, the effect of electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens (-Cl, -F) can be more complex. While some studies report that EWGs can decrease antioxidant activity, others have shown that halogens, through their ability to modulate electron density, can contribute to potent antioxidant effects.[7][10] The position of these substituents also plays a crucial role, with substitutions at the C-2 and C-6 positions of the benzothiazole ring often being particularly impactful.[5] For instance, a hydroxyl group at the para-position of a phenyl ring attached to the benzothiazole core has been shown to exhibit high radical scavenging activity.[10]

Evaluating Antioxidant Efficacy: A Multi-Assay Approach

No single assay can fully capture the complex antioxidant activity of a compound. Therefore, a battery of in vitro tests is essential for a comprehensive evaluation. This guide will focus on three widely adopted and complementary assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

The following diagram illustrates the general workflow for evaluating the antioxidant properties of newly synthesized benzothiazole analogs.

Antioxidant Evaluation Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Benzothiazole Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification DPPH DPPH Assay Purification->DPPH Test Compounds ABTS ABTS Assay Purification->ABTS Test Compounds FRAP FRAP Assay Purification->FRAP Test Compounds IC50 Calculation of IC50 or TEAC values DPPH->IC50 ABTS->IC50 FRAP->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Comparison Comparison with Standard Antioxidants SAR->Comparison

Caption: Workflow for the synthesis, screening, and analysis of benzothiazole analogs for antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which has a deep violet color.[1] Upon reduction, the color of the DPPH solution changes to a pale yellow, and this change in absorbance at 517 nm is measured spectrophotometrically.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the benzothiazole analog (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[1]

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.[1]

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner to serve as a positive control.[1][10]

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add a specific volume of the benzothiazole derivative solution (e.g., 100 µL).

    • Add a larger volume of the DPPH solution (e.g., 1.9 mL) to each well or cuvette.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[10][11]

    • Measure the absorbance at 517 nm using a spectrophotometer.[11] A blank containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the benzothiazole derivative.[1]

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the benzothiazole derivative.[1] A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at 734 nm.[1][13] This assay is applicable to both hydrophilic and lipophilic compounds.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[1]

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Assay Procedure:

    • Add a small volume of the benzothiazole derivative solution (e.g., 20 µL) to a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 180 µL) to each well.

    • Incubate the plate at room temperature for a short period (e.g., 6 minutes).[1]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[14][15]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16][17] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[18]

Experimental Protocol:

  • Reagent Preparation:

    • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[11][19]

    • Warm the FRAP reagent to 37°C before use.[1]

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[1]

  • Assay Procedure:

    • Add a small volume of the benzothiazole derivative solution (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the FRAP reagent (e.g., 190 µL) to each well.

    • Incubate the plate at 37°C for a short period (e.g., 4-6 minutes).[1][16]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

The following diagram illustrates the general mechanism of action for these antioxidant assays.

Antioxidant Assay Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + Antioxidant (H donor) ABTS_Radical ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + Antioxidant (e- donor) Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (reductant)

Caption: Simplified mechanisms of the DPPH, ABTS, and FRAP antioxidant assays.

Comparative Analysis of Benzothiazole Analogs

The following table summarizes the antioxidant activity of selected benzothiazole derivatives from various studies, providing a comparative overview of their performance in different assays.

Compound IDStructureDPPH IC50 (µg/mL)ABTS (% Inhibition at a given conc.)FRAP (µmol TE/g)Reference
BTA-1 2-Aryl BenzothiazoleGood activity at 60 µg/mLBetter activity than Ascorbic Acid at 60 µg/mL-[13]
BTA-5 2-Aryl BenzothiazoleGood activity at 80 µg/mLBetter activity than Ascorbic Acid at 60 µg/mL-[13]
Compound 3e Benzothiazole-thiazolidinone with p-hydroxy5.6--[10]
Compound 3d Benzothiazole-thiazolidinone with 4-fluoro6.6--[10]
Compound 10 2-(1H-Pyrrol-2-yl)benzothiazole derivativeGood profile-Good profile[11]
Ascorbic Acid (Standard)4.3--[10]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The table is intended to provide a qualitative comparison of the relative activities of different analogs.

The data consistently demonstrates that substitutions on the benzothiazole ring system significantly modulate antioxidant activity. For instance, the presence of a para-hydroxy group in compound 3e leads to very potent DPPH radical scavenging activity, comparable to the standard antioxidant ascorbic acid.[10] Similarly, the introduction of a pyrrole moiety at the 2-position in compound 10 also results in a good antioxidant profile in both DPPH and FRAP assays.[11] The work on 2-aryl benzothiazoles (BTA-1 and BTA-5 ) further highlights that these derivatives can exhibit significant radical scavenging potential, in some cases surpassing that of ascorbic acid in the ABTS assay.[13]

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating and comparing the antioxidant properties of benzothiazole analogs. The benzothiazole scaffold is a highly versatile and promising platform for the development of novel antioxidant agents. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent derivatives.

Future research in this area should focus on:

  • Expanding the structural diversity of benzothiazole analogs to explore a wider chemical space.

  • Conducting in vivo studies to validate the in vitro antioxidant activity and assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds.[10]

  • Investigating the detailed mechanisms of action , including the potential for interaction with cellular antioxidant enzyme systems.[20]

By employing a systematic and multi-faceted approach to evaluation, the scientific community can unlock the full therapeutic potential of benzothiazole-based antioxidants in the fight against diseases rooted in oxidative stress.

References

  • Butt, A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules. Available at: [Link]

  • Parle, A., & Amin, S. (2023). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. Available at: [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Available at: [Link]

  • Patel, P. K., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Pharmaceutical Research International. Available at: [Link]

  • ResearchGate. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. Available at: [Link]

  • Novak, M., & El-Gied, A. A. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini reviews in medicinal chemistry. Available at: [Link]

  • Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available at: [Link]

  • Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Benzothiazole Derivatives and Their Biological Significances. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Ingenta Connect. (2013). Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. Ingenta Connect. Available at: [Link]

  • Kaur, H., et al. (2024). SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Taylor & Francis. (n.d.). ABTS – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Sies, H. (2014). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Current medicinal chemistry. Available at: [Link]

  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025). Preprints.org. Available at: [Link]

  • A REVIEW ON BENZOTHIAZOLE AND ITS DERIVATIVES IN MEDICAL AND PHARMACEUTICAL FIELD. (n.d.). Amazon AWS. Available at: [Link]

  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Ultimate Treat. Available at: [Link]

  • Lee, J.-H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Jayathilaka, C., et al. (2018). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Food Chemistry. Available at: [Link]

  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • S.C., M., et al. (2014). Antioxidant activity of novel coumarin substituted benzothiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • Tiéba, T., et al. (2021). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Journal of Biophysical Chemistry. Available at: [Link]

  • Yilmaz, A., & Erdemir, F. (2024). Colorimetric Sensing of Antioxidant Capacity via Auric Acid Reduction Coupled to ABTS Oxidation. ACS Omega. Available at: [Link]

  • Synthesis and In vitro Antioxidant Activity of Novel 1,2,4-Dithiazole Scaffold Bearing Benzothiazole. (n.d.). Journal of Pharmaceutical Research International. Available at: [Link]

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Available at: [Link]

  • antioxidant activity evaluation methods: in vitro and in vivo. (n.d.). ResearchGate. Available at: [Link]

  • de Souza, A. C. S., et al. (2016). Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity. Arabian Journal of Chemistry. Available at: [Link]

  • CORE. (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Ethylsulfanyl-benzothiazol-6-ylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Core Principles of Safe Handling

2-Ethylsulfanyl-benzothiazol-6-ylamine, as a benzothiazole derivative, should be handled as a hazardous substance. Related compounds are consistently classified with a range of potential hazards, and it is prudent to assume this compound shares a similar profile.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

  • Environmental Hazards: Benzothiazole derivatives are recognized as potential environmental contaminants and should not be released into the environment.[6][7]

The foundational principle for managing this compound is the strict avoidance of environmental release. Therefore, disposal in sanitary sewers or general trash is strictly prohibited.[6][8] All waste generated, including the primary compound and any contaminated materials, must be treated as hazardous waste.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-Ethylsulfanyl-benzothiazol-6-ylamine in any capacity, from experimental use to disposal, the following Personal Protective Equipment (PPE) is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Safety goggles or a face shield if splashing is a risk.Protects against accidental splashes and airborne particles that could cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.[1][8]
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which can be harmful.[2][8]

III. Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For Liquid Spills: Surround the spill with an absorbent material to prevent it from spreading.

  • Clean the Spill: Carefully collect the absorbed material and any contaminated debris using appropriate tools (e.g., spark-proof scoop).

  • Package the Waste: Place all cleanup materials into a designated, leak-proof hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Cleanup Materials: Seal the hazardous waste container, label it clearly as "Spill Debris containing 2-Ethylsulfanyl-benzothiazol-6-ylamine," and manage it as hazardous waste.[6]

IV. The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-Ethylsulfanyl-benzothiazol-6-ylamine and its associated waste must be systematic and meticulously documented. The following workflow ensures compliance and safety.

1. Waste Segregation:

  • Solid Waste: This includes unused or expired 2-Ethylsulfanyl-benzothiazol-6-ylamine powder, and any contaminated solid labware (e.g., weigh boats, pipette tips, gloves).

  • Aqueous Waste: Any aqueous solutions containing the compound.

  • Solvent Waste: Any organic solvent solutions containing the compound.

Crucially, do not mix these waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [8]

2. Waste Containerization:

  • Use designated, leak-proof, and sealable hazardous waste containers.[6]

  • Ensure the container material is compatible with the waste type (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions and solids).

3. Labeling:

Proper labeling is a critical, non-negotiable step. Each waste container must be clearly labeled with:

  • The full chemical name: "Waste 2-Ethylsulfanyl-benzothiazol-6-ylamine"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The approximate quantity of waste

  • The date of accumulation

4. Storage:

  • Store sealed waste containers in a designated hazardous waste accumulation area.

  • This area must be secure, well-ventilated, and away from incompatible materials.[8]

  • Utilize secondary containment to prevent spills.

5. Final Disposal:

  • The recommended method for the disposal of benzothiazole derivatives is incineration in a licensed hazardous waste incinerator.[8][9] This high-temperature process is equipped with afterburners and scrubbers to prevent the release of harmful substances.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6][8] Adhere to all institutional procedures for hazardous waste management.

Disposal Workflow for 2-Ethylsulfanyl-benzothiazol-6-ylamine

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_management Waste Management Unused Compound Unused Compound Solid Waste Solid Waste Unused Compound->Solid Waste Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Aqueous Solutions Aqueous Solutions Aqueous Waste Aqueous Waste Aqueous Solutions->Aqueous Waste Solvent Solutions Solvent Solutions Solvent Waste Solvent Waste Solvent Solutions->Solvent Waste Containerize & Label Containerize & Label Solid Waste->Containerize & Label Aqueous Waste->Containerize & Label Solvent Waste->Containerize & Label Store in Designated Area Store in Designated Area Containerize & Label->Store in Designated Area EHS Pickup EHS Pickup Store in Designated Area->EHS Pickup

Sources

Personal protective equipment for handling 2-Ethylsulfanyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Ethylsulfanyl-benzothiazol-6-ylamine (BIR2)

As drug development and stem cell research advance, the use of potent small molecules to drive cellular fate has become a cornerstone of modern organoid engineering. 2-Ethylsulfanyl-benzothiazol-6-ylamine , commonly known in the literature as Balloon Inducing Reagent 2 (BIR2) , is a powerful morphogen. When applied to human embryonic stem cells (hESCs), it triggers a spontaneous self-organizing program that leads to the formation of 3-D balloon-shaped endothelial structures [1].

While BIR2 is shipped as a non-hazardous chemical under ambient conditions [2], its profound biological activity—specifically its ability to dictate stem cell differentiation at micromolar concentrations and its documented cytotoxicity at concentrations ≥ 10 μM [1]—demands rigorous laboratory safety, precise handling, and strict operational controls.

Chemical Profile & Hazard Causality

To handle BIR2 safely, researchers must understand both its physical properties and its biological potency. The primary hazard vector is not acute chemical toxicity, but rather unintended biological modulation via percutaneous absorption or inhalation of the dry powder.

PropertySpecification
Chemical Name 2-Ethylsulfanyl-benzothiazol-6-ylamine
Synonyms BIR2, Balloon inducing reagent 2
CAS Number 59813-89-7
Molecular Formula C9H10N2S2
Molecular Weight 210.31 g/mol
Appearance Solid powder
Primary Solvent DMSO (Dimethyl sulfoxide)
Storage (Short / Long Term) 0–4 °C (Days to weeks) / -20 °C (Months to years) [2]

The Causality of Risk: BIR2 is highly soluble in DMSO. DMSO is a powerful polar aprotic solvent that rapidly permeates intact human skin, acting as a carrier for any dissolved solutes. If a DMSO-BIR2 solution contacts the skin, the morphogen will bypass the stratum corneum and enter the bloodstream. Therefore, safety protocols must account for both the inhalation risk of the dry powder and the enhanced dermal permeability of the liquid stock.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate the specific physical states of BIR2 during the experimental lifecycle.

Protection ZoneDry Powder Handling (Weighing)DMSO Stock Handling (Cell Culture)
Eye Protection ANSI Z87.1 Safety GogglesSafety Glasses with side shields
Hand Protection Single Nitrile Gloves (≥ 4 mil)Double Nitrile Gloves (Change outer glove immediately if splashed)
Body Protection Buttoned lab coat, long pants, closed-toe shoesFluid-resistant lab coat with knit cuffs
Respiratory/Environment N95 Respirator OR Chemical Fume HoodClass II Biological Safety Cabinet (BSC)

Causality Check: Why double-glove for the DMSO stock? Nitrile provides a temporary barrier against DMSO, but degradation begins upon contact. Double-gloving creates a temporal buffer. If a spill occurs, the outer glove can be safely doffed before the solvent breaches the inner glove, preventing transdermal exposure.

Operational Workflows & Self-Validating Protocols

To ensure reproducibility in hESC differentiation and maintain strict safety boundaries, follow this self-validating operational workflow.

Protocol A: Reconstitution and Stock Preparation (10 mM)

Perform this step inside a certified chemical fume hood.

  • Equilibration: Remove the BIR2 vial from -20 °C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces ambient moisture, which degrades the compound and alters the molecular weight, leading to inaccurate molarity.

  • Weighing: Weigh the required mass of BIR2 powder using an analytical balance.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM stock solution.

  • Self-Validation Check: Vortex the tube for 30–60 seconds. Hold the tube against a light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate in a room-temperature water bath for 1 minute. Proceeding with an incomplete suspension will result in inaccurate downstream dosing and failed organoid induction.

  • Aliquoting: Divide the 10 mM stock into 10–20 μL single-use aliquots in amber or foil-wrapped microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store immediately at -20 °C[2].

Protocol B: Application to hESC Cultures (2.5 μM Working Concentration)

Perform this step inside a Class II Biological Safety Cabinet.

  • Thawing: Thaw a single aliquot of 10 mM BIR2 on ice.

  • Dilution: Dilute the stock directly into pre-warmed, growth-factor-free hESC culture media to achieve a final concentration of 2.5 μM.

    • Causality: Research demonstrates that 2.5 μM is the optimal concentration for inducing the VE-cadherin+ CD31+ CD34+ endothelial progenitor population. Concentrations at or above 10 μM exhibit marked cytotoxicity and will kill the culture [1].

  • Self-Validation Check: Observe the media post-addition. Ensure no precipitation occurs upon contact with the aqueous media. Mix by gentle pipetting rather than vortexing to avoid shearing the media's protein components.

  • Application: Replace the standard maintenance media on the 2-D adherent hESC cultures with the BIR2-supplemented media.

BIR2_Workflow Start Dry Powder (BIR2) CAS: 59813-89-7 Weighing Weighing in Fume Hood (PPE: N95, Nitrile Gloves) Start->Weighing Stock Dissolve in DMSO (10 mM Stock) Weighing->Stock Add DMSO Aliquots Aliquot & Store at -20°C (Light Protected) Stock->Aliquots Dilution Dilute to 2.5 μM in Media (Inside BSC) Aliquots->Dilution Thaw on ice Application Apply to 2-D Adherent hESCs Dilution->Application

Operational workflow for the safe handling, reconstitution, and application of BIR2.

Mechanism of Action & Morphogenesis

Understanding the biological pathway is essential for recognizing the importance of precise dosing. At 2.5 μM, BIR2 acts as a catalyst in the absence of traditional growth factors, forcing 2-D adherent stem cells to self-organize into a 3-D balloon-like structure with a distinct endothelial identity [1].

BIR2_Pathway hESC 2-D Adherent hESCs (Pluripotent State) BIR2 BIR2 Application (2.5 μM) hESC->BIR2 Progenitor Endothelial Progenitors (VE-cadherin+ CD31+) BIR2->Progenitor Induces self-organization Organoid 3-D Balloon-Shaped Organoid Formation Progenitor->Organoid Morphogenesis

BIR2-mediated signaling pathway inducing 3-D endothelial organoid morphogenesis.

Spill Response and Disposal Plans

Immediate Spill Response:

  • Dry Powder Spill: Do not sweep, as this aerosolizes the bioactive powder. Gently cover the spill with damp absorbent paper towels (using water or 70% ethanol) to suppress dust. Wipe the area inward from the edges, place the towels in a sealed hazardous waste bag, and wash the surface with soap and water.

  • DMSO Liquid Spill: Evacuate the immediate area to prevent inhalation of DMSO vapors. Don fresh double nitrile gloves. Absorb the liquid using inert absorbent pads or vermiculite. Wash the area thoroughly with a detergent solution, as DMSO leaves a slippery residue that can harbor trace amounts of BIR2.

Disposal Plan: BIR2 must never be disposed of in standard municipal waste or down the sink.

  • Solid Waste: All vials, pipette tips, and gloves that have contacted BIR2 must be placed in a designated, rigid, leak-proof biohazard/chemical waste container.

  • Liquid Waste: Spent culture media containing BIR2 should be collected in a dedicated chemical liquid waste carboy. Do not mix with bleach prior to chemical waste collection, as bleach can react unpredictably with DMSO and organic compounds. Label the carboy clearly with "Contains 2-Ethylsulfanyl-benzothiazol-6-ylamine and DMSO."

References

  • Title: A small molecule-based strategy for endothelial differentiation and three-dimensional morphogenesis from human embryonic stem cells Source: Heliyon (via PubMed Central) URL: [Link] [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylsulfanyl-benzothiazol-6-ylamine
Reactant of Route 2
Reactant of Route 2
2-Ethylsulfanyl-benzothiazol-6-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.